8-Hydroxyquinoline-2-carbohydrazide
Description
Significance of the 8-Hydroxyquinoline (B1678124) Scaffold in Chemical Biology
The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry and chemical biology, renowned for its wide array of biological activities. nih.govmdpi.com This bicyclic aromatic compound, consisting of a pyridine (B92270) ring fused to a phenol, possesses a unique set of physicochemical properties that contribute to its biological efficacy. mdpi.comnih.gov One of the most notable features of 8-HQ is its potent metal-chelating ability. nih.govnih.gov The nitrogen atom of the pyridine ring and the hydroxyl group at the 8-position create a perfect pocket for coordinating with various metal ions, a property that is central to many of its biological functions. nih.gov
The biological activities attributed to the 8-hydroxyquinoline scaffold are extensive and include:
Anticancer: Derivatives of 8-HQ have demonstrated significant cytotoxic effects against various cancer cell lines. mdpi.commdpi.com
Antimicrobial: The scaffold exhibits broad-spectrum activity against bacteria and fungi. nih.govmdpi.com
Antiviral: Research has shown the potential of 8-HQ derivatives as antiviral agents. nih.govnih.gov
Neuroprotective: The ability of 8-HQ to chelate metal ions is implicated in its potential for treating neurodegenerative diseases where metal dyshomeostasis is a contributing factor. nih.govnih.gov
The versatility of the 8-hydroxyquinoline ring allows for extensive chemical modifications at various positions, enabling the synthesis of a vast library of derivatives with fine-tuned biological activities. mdpi.comresearchgate.net This adaptability makes it a valuable building block for the development of novel therapeutic agents. mdpi.com
Role of the Carbohydrazide (B1668358) Moiety in Ligand Design and Medicinal Chemistry
The carbohydrazide functional group (-CONHNH2) is a key structural element in the design of various biologically active molecules. chemicalbook.comajgreenchem.com It is recognized as an important pharmacophore, a part of a molecular structure that is responsible for a particular biological or pharmacological interaction. nih.gov The presence of the carbohydrazide moiety can confer several advantageous properties to a molecule:
Coordinating Ability: The carbohydrazide group can act as a versatile ligand, capable of coordinating with metal ions through its nitrogen and oxygen atoms. chemicalbook.comajgreenchem.com This property is often exploited in the design of metal complexes with specific therapeutic or catalytic activities.
Hydrogen Bonding: The -NH and -NH2 groups of the carbohydrazide moiety can participate in hydrogen bonding interactions, which are crucial for the binding of a ligand to its biological target, such as a protein or enzyme.
Structural Scaffold: Carbohydrazides serve as valuable building blocks for the synthesis of a wide range of heterocyclic compounds, including hydrazones and Schiff bases, which themselves often exhibit significant biological activities. chemicalbook.comajgreenchem.com
Biological Activity: Numerous compounds containing the carbohydrazide functional group have been reported to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ajgreenchem.com
Rationale for Investigating 8-Hydroxyquinoline-2-carbohydrazide
The investigation into this compound is driven by the synergistic potential of its two core components. The combination of the proven biological efficacy of the 8-hydroxyquinoline scaffold with the versatile coordinating and hydrogen-bonding capabilities of the carbohydrazide moiety creates a molecule with a high potential for potent and specific biological interactions.
The primary rationale for studying this compound lies in its anticipated ability to act as a highly effective chelating agent. The 8-hydroxyquinoline portion provides a strong initial binding site for metal ions, while the carbohydrazide group at the 2-position can offer additional coordination points, potentially leading to the formation of stable and specific metal complexes. This enhanced chelation capacity could be beneficial in various therapeutic contexts, including the modulation of metal-dependent enzymes or the sequestration of excess metal ions implicated in disease states.
Furthermore, the carbohydrazide moiety provides a convenient handle for further chemical modification. It can be readily reacted with various aldehydes and ketones to form a diverse library of hydrazone derivatives. This allows for the systematic exploration of the structure-activity relationship and the optimization of the molecule's biological profile for specific therapeutic targets.
Overview of Research Trajectories for this compound Derivatives
Research concerning derivatives of this compound has primarily focused on the synthesis of novel compounds and the evaluation of their biological activities. A significant area of investigation involves the condensation of the carbohydrazide with a wide range of aromatic and heterocyclic aldehydes to produce Schiff base derivatives. These derivatives are then screened for various biological activities, with a particular emphasis on:
Anticancer Activity: Many studies have explored the potential of these derivatives as cytotoxic agents against various cancer cell lines. The ability of the 8-hydroxyquinoline core and the extended conjugation of the Schiff base to interact with biological targets is a key focus.
Antimicrobial Activity: The broad-spectrum antimicrobial properties of the 8-hydroxyquinoline scaffold are often enhanced in its carbohydrazide derivatives. Researchers have tested these compounds against a variety of bacterial and fungal strains.
Enzyme Inhibition: Given the metal-chelating properties of the parent molecule, a significant research trajectory is the investigation of its derivatives as inhibitors of metal-containing enzymes.
The general synthetic approach involves a multi-step process, often starting from 8-hydroxyquinoline. The introduction of a functional group at the 2-position, which is then converted to the carbohydrazide, is a common strategy. For instance, 8-hydroxy-2-methylquinoline can be oxidized to 8-hydroxyquinoline-2-carboxaldehyde (B80063), which can then be further processed to yield the desired carbohydrazide. nih.govchemicalbook.com Another route involves the use of 8-hydroxyquinoline-2-carbonitrile. thermofisher.com
Structure
3D Structure
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
8-hydroxyquinoline-2-carbohydrazide |
InChI |
InChI=1S/C10H9N3O2/c11-13-10(15)7-5-4-6-2-1-3-8(14)9(6)12-7/h1-5,14H,11H2,(H,13,15) |
InChI Key |
VDPCUEHRDPFTMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies for 8 Hydroxyquinoline 2 Carbohydrazide and Its Derivatives
Strategies for the Construction of the Quinoline (B57606) Core
The quinoline ring is a fundamental heterocyclic structure in numerous natural products and pharmaceutical agents. iipseries.orgslideshare.net Its synthesis has been a subject of extensive research for over a century, leading to a variety of methods for its construction.
Several "name reactions" form the classical foundation for quinoline synthesis, many of which date back to the late 19th century. iipseries.org These methods typically involve the condensation and cyclization of anilines with other reagents under specific, often harsh, conditions. For the synthesis of 8-hydroxyquinoline (B1678124) derivatives, these methods generally begin with a suitably substituted o-aminophenol.
Skraup Synthesis: This is one of the most widely used methods for preparing the basic quinoline structure. vedantu.com It involves the reaction of an aromatic amine (like aniline) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic pentoxide. slideshare.netvedantu.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline (B41778), cyclization, and finally oxidation to form the quinoline ring. vedantu.com
Friedländer Synthesis: This method provides a more direct route to substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another aldehyde or ketone). du.edu.egnih.gov The reaction is typically catalyzed by a base or, in some variations, an acid. du.edu.eg This approach is particularly useful for creating 2- and 3-substituted quinolines. pharmaguideline.comnih.gov For synthesizing the 8-hydroxyquinoline core, a 2-amino-3-hydroxy-benzaldehyde or a related ketone would be the starting material.
Combes Synthesis: In the Combes synthesis, an aniline is condensed with a 1,3-dicarbonyl compound (like a β-diketone) under acidic conditions. slideshare.netpharmaguideline.com The reaction first forms an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield a 2,4-disubstituted quinoline. iipseries.org
Pfitzinger Synthesis: This reaction utilizes isatin (B1672199) (an indole-1,2-dione) and a carbonyl compound in the presence of a strong base. iipseries.orgpharmaguideline.com The base opens the isatin ring, and the resulting intermediate condenses with the carbonyl compound to form a quinoline-4-carboxylic acid. iipseries.orgpharmaguideline.com
| Synthesis Method | Key Reactants | Typical Product | Conditions |
| Skraup Synthesis | Aromatic amine, glycerol, sulfuric acid, oxidizing agent | Quinoline (often unsubstituted or with substituents from the amine) | High temperature, strongly acidic, exothermic vedantu.com |
| Friedländer Synthesis | 2-Aminoaryl aldehyde or ketone, compound with α-methylene group | 2- and/or 3-substituted quinoline | Base or acid catalysis, often heated du.edu.egnih.gov |
| Combes Synthesis | Aromatic amine, 1,3-dicarbonyl compound | 2,4-disubstituted quinoline | Acid catalysis (e.g., H₂SO₄, PPA) iipseries.orgslideshare.net |
| Pfitzinger Synthesis | Isatin, carbonyl compound | Quinoline-4-carboxylic acid | Strong base (e.g., KOH) iipseries.orgpharmaguideline.com |
While classical methods are robust, they often require harsh conditions and can have limited substrate scope. Modern organic synthesis has introduced more efficient and environmentally benign catalytic strategies for constructing the quinoline core. These methods often offer higher yields, greater functional group tolerance, and milder reaction conditions.
Recent advancements have focused on the use of transition-metal catalysts. For instance, a cobalt(III)-catalyzed cyclization of acetophenone (B1666503) and aniline has been developed to obtain various quinoline skeletons with high yields. mdpi.com Similarly, palladium-catalyzed aerobic oxidation methods can produce disubstituted quinolines from allylic substrates. mdpi.com
Furthermore, "green" chemistry principles have been applied to classical reactions. The Friedländer synthesis, for example, has been adapted using reusable solid acid catalysts like Nafion NR50 under microwave irradiation, providing an environmentally friendly route to quinolines. mdpi.com Nanocatalysts, such as magnetic iron oxide nanoparticles (Fe₃O₄ NPs), have also been employed to facilitate quinoline synthesis through one-pot, multi-component reactions, offering advantages like easy catalyst recovery and reuse. nih.govacs.org
Approaches for the Introduction of the Carbohydrazide (B1668358) Functionality at Position 2
Once the 8-hydroxyquinoline core is established, the next critical step is the introduction of the carbohydrazide moiety (-CONHNH₂) at the 2-position of the ring.
A common strategy for creating derivatives related to 8-hydroxyquinoline-2-carbohydrazide involves the use of an aldehyde precursor. Specifically, 8-hydroxyquinoline-2-carbaldehyde can be condensed with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine) to form the corresponding hydrazones (R-CH=NNHR'). While these are not strictly carbohydrazides, they are closely related hydrazone derivatives that are synthesized via a direct condensation pathway. This reaction is a standard method for forming Schiff bases from an aldehyde and a primary amine-containing compound like hydrazine.
The most direct and common method for synthesizing a carbohydrazide is through the hydrazinolysis of a corresponding ester. This multi-step approach is the standard procedure for preparing this compound.
The typical synthetic sequence is as follows:
Synthesis of a Precursor: The process starts with a molecule that already contains the 8-hydroxyquinoline core and a functional group at the C2 position that can be converted into a carboxylic acid or its ester. A common precursor is 8-hydroxyquinaldine (B167061) (2-methyl-8-hydroxyquinoline).
Oxidation: The methyl group of 8-hydroxyquinaldine is oxidized to a carboxylic acid using a suitable oxidizing agent. This yields 8-hydroxyquinoline-2-carboxylic acid.
Esterification: The resulting carboxylic acid is then converted into an ester, typically a methyl or ethyl ester (e.g., ethyl 8-hydroxyquinoline-2-carboxylate), through reaction with the corresponding alcohol under acidic conditions.
Hydrazinolysis: The crucial final step involves reacting the ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O), often in a solvent like ethanol. mdpi.com The hydrazine displaces the alcohol portion of the ester to form the stable this compound. mdpi.comchemicalbook.com
Derivatization Strategies for Structural Modification
This compound serves as a versatile scaffold for further structural modification. The primary site for derivatization is the terminal primary amine (-NH₂) of the hydrazide group. This amine is highly nucleophilic and readily undergoes condensation reactions with a wide variety of carbonyl compounds.
The most common derivatization strategy is the reaction of this compound with various aldehydes and ketones to form a diverse library of hydrazones (also known as Schiff bases). researchgate.netresearchgate.net This reaction is typically carried out by refluxing the carbohydrazide and the carbonyl compound in a solvent like ethanol, often with a few drops of an acid catalyst like acetic acid. mdpi.com This modular approach allows for the systematic modification of the molecule's periphery, enabling the exploration of structure-activity relationships for various applications.
| Reactant Aldehyde/Ketone | Resulting Derivative Class | Key Functional Group Formed |
| 2-Nitrobenzaldehyde | Schiff Base / Hydrazone | -C(=O)NHN=CH-Ar(NO₂) |
| 2-Chlorobenzaldehyde | Schiff Base / Hydrazone | -C(=O)NHN=CH-Ar(Cl) |
| 2,4-Dihydroxybenzaldehyde | Schiff Base / Hydrazone | -C(=O)NHN=CH-Ar(OH)₂ |
| Various substituted benzaldehydes | Aromatic Schiff Bases / Hydrazones | -C(=O)NHN=CH-Ar(Substituted) |
| Heterocyclic aldehydes | Heterocyclic Schiff Bases / Hydrazones | -C(=O)NHN=CH-Heterocycle |
Alkylation and Arylation Reactions
Alkylation and arylation reactions are fundamental methods for derivatizing the 8-hydroxyquinoline scaffold. These reactions primarily target the phenolic hydroxyl group and the carbon atoms of the quinoline ring system.
Alkylation: The hydroxyl group at the 8-position of the quinoline ring is a common site for alkylation. O-alkylation is typically achieved by reacting the 8-hydroxyquinoline precursor with an alkyl halide in the presence of a base. researchgate.net The base, such as potassium carbonate, deprotonates the hydroxyl group, forming a more nucleophilic phenoxide ion that subsequently attacks the alkyl halide in a nucleophilic substitution reaction. researchgate.net This method is versatile for introducing a wide range of alkyl chains. For instance, dibromoalkanes can be used as linkers to connect the 8-hydroxyquinoline moiety to other molecular fragments. nih.gov
Arylation: The introduction of aryl groups to the 8-hydroxyquinoline core can be accomplished through C-H arylation reactions. These modern synthetic methods allow for the direct formation of carbon-carbon bonds. For example, 8-aminoquinoline (B160924) can serve as a directing group to facilitate the palladium-catalyzed arylation of C-H bonds, a strategy that can be adapted for related quinoline systems. nih.gov Another approach involves the Suzuki-Miyaura cross-coupling, where a halogenated 8-hydroxyquinoline derivative reacts with an aryl boronic acid. researchgate.netscispace.com To prevent interference from the acidic hydroxyl group during the coupling reaction, it is often protected with a group like tosyl or benzyl. researchgate.netscispace.com Following the successful coupling, the protecting group is removed to yield the desired aryl-substituted 8-hydroxyquinoline. researchgate.netscispace.com
Table 1: Examples of Alkylation and Arylation Reactions on the 8-Hydroxyquinoline Scaffold
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| O-Alkylation | Alkyl halide (e.g., ethyl bromoacetate), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 8-(alkoxy)quinoline derivative | researchgate.net |
| C-Arylation | 4-Chloro-8-tosyloxyquinoline, Aryl boronic acid, Palladium catalyst, Anhydrous conditions | 4-Aryl-8-tosyloxyquinoline | researchgate.net |
| C-Arylation | 5-Bromo-8-(benzyloxy)quinoline, Aryl boronic acid, Palladium catalyst, Base | 5-Aryl-8-(benzyloxy)quinoline | scispace.com |
Coupling Reactions (e.g., Suzuki, Click Chemistry)
Palladium-catalyzed cross-coupling reactions and click chemistry have become indispensable tools for synthesizing complex derivatives of this compound, enabling the connection of this core to various other molecular fragments.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.comharvard.edu This reaction is widely used to synthesize aryl-substituted quinolines. researchgate.net For instance, 5-bromo- or 5,7-dibromo-8-methoxyquinoline (B102607) can be reacted with various substituted phenylboronic acids using a palladium catalyst like dichlorobis(triphenylphosphine)palladium(II) to produce the corresponding aryl- and diaryl-quinolines in high yields. researchgate.net The reactivity of the halide partner typically follows the trend I > OTf > Br >> Cl. wikipedia.org The reaction's utility is demonstrated in the synthesis of 5-phenyl-8-hydroxyquinoline from 5-chloro-8-hydroxyquinoline, which involves protection of the hydroxyl group, Suzuki coupling, and subsequent deprotection. researchgate.net
Click Chemistry: The term "click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts. wikipedia.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. wikipedia.orgnih.gov This strategy has been extensively used to link the 8-hydroxyquinoline scaffold to other molecules, including aromatic groups and sugars. nih.gov The synthesis involves preparing an 8-O-alkylated quinoline containing a terminal alkyne and reacting it with various azides in a copper-catalyzed Huisgen 1,3-dipolar cycloaddition to yield novel 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. nih.govnih.gov This modular approach allows for the creation of diverse molecular hybrids. nih.gov
Table 2: Coupling Reactions for the Synthesis of 8-Hydroxyquinoline Derivatives
| Coupling Reaction | Key Reactants | Catalyst/Conditions | Resulting Linkage/Moiety | Reference |
| Suzuki-Miyaura | Halo-8-hydroxyquinoline derivative, Aryl boronic acid | Palladium catalyst, Base | Aryl-quinoline bond | researchgate.netresearchgate.net |
| CuAAC (Click Chemistry) | Alkyne-functionalized 8-hydroxyquinoline, Organic azide (B81097) | Copper(I) salt | 1,2,3-Triazole ring | nih.govnih.gov |
Introduction of Heterocyclic Moieties (e.g., Triazoles, Thiosemicarbazides)
The incorporation of heterocyclic rings, such as triazoles and thiosemicarbazides, into the this compound structure is a common strategy to generate derivatives with novel properties.
Triazoles: As mentioned previously, 1,2,3-triazoles are readily synthesized via the CuAAC click reaction. nih.govresearchgate.net This involves the reaction between an azide and a terminal alkyne. To create 8-hydroxyquinoline-triazole hybrids, one of these functionalities is installed on the 8-hydroxyquinoline core, which is then reacted with a coupling partner containing the other group. nih.govnih.gov For example, propargylated 8-hydroxyquinoline can be reacted with various organic azides to form a library of triazole-containing derivatives. nih.gov The versatility and stability of the triazole ring make it an attractive linker in medicinal chemistry. researchgate.net
Thiosemicarbazides: Thiosemicarbazide (B42300) derivatives are typically synthesized from a hydrazide precursor. The carbohydrazide group at the 2-position of this compound is the key functional group for this transformation. The synthesis involves the reaction of the hydrazide with various isothiocyanates. nih.govresearchgate.netscribd.com This condensation reaction leads to the formation of a thiosemicarbazide moiety, effectively linking the 8-hydroxyquinoline core to the substituent from the isothiocyanate. This method allows for the introduction of a wide array of aryl and alkyl groups, leading to a diverse set of N-substituted thiosemicarbazide derivatives. nih.gov Thiosemicarbazides can be further reacted with aldehydes or ketones to form thiosemicarbazones. mdpi.comnih.gov
Table 3: Synthesis of Heterocyclic Derivatives of 8-Hydroxyquinoline
| Heterocycle | Synthetic Method | Precursors | Key Reaction | Reference |
| 1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne- or azide-functionalized 8-hydroxyquinoline | 1,3-Dipolar cycloaddition | nih.govnih.govresearchgate.net |
| Thiosemicarbazide | Condensation | This compound, Isothiocyanates | Nucleophilic addition of hydrazide to isothiocyanate | nih.govresearchgate.net |
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The purification and isolation of synthetic intermediates and final products are critical steps to ensure the purity and proper characterization of the target compounds. For this compound and its derivatives, a combination of standard laboratory techniques is employed.
Column Chromatography: Silica gel column chromatography is a widely used method for purifying reaction mixtures containing 8-hydroxyquinoline derivatives. nih.govresearchgate.net This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (a solvent or mixture of solvents). By carefully selecting the eluent system, it is possible to isolate the desired product from unreacted starting materials, reagents, and byproducts.
Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. It involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. google.comgoogle.com As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent is crucial; the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures. Common solvents used for recrystallizing 8-hydroxyquinoline derivatives include chloralkanes like dichloromethane (B109758) and 1,2-dichloroethane, as well as ethanol. google.comgoogle.com
Filtration and Washing: Following recrystallization or precipitation from a reaction mixture, the solid product is collected by filtration. The collected solid, or filter cake, is typically washed with a small amount of cold solvent to remove any residual soluble impurities. google.comgoogle.com
Solvent Evaporation/Concentration: After chromatographic separation or extraction, the solvent containing the purified product is removed, usually under reduced pressure using a rotary evaporator. The resulting solid or oil is then further dried to remove trace amounts of solvent. google.comgoogle.com
These techniques can be used individually or in combination to achieve the desired level of purity for both intermediate compounds and the final this compound derivatives. The purity of the final compounds is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). nih.govgoogle.com
Coordination Chemistry and Metal Complexation of 8 Hydroxyquinoline 2 Carbohydrazide
Fundamental Principles of Metal Chelation by 8-Hydroxyquinoline (B1678124) Ligands
The 8-hydroxyquinoline (8-HQ) framework is a classic and highly effective motif in coordination chemistry. nih.gov It functions as a monoprotic bidentate chelating agent, meaning it possesses two donor atoms that can bind to a single metal ion after the loss of one proton. scirp.org The key to its chelating ability lies in the close proximity of the hydroxyl (-OH) group at the 8-position and the nitrogen atom within the quinoline (B57606) ring system. researchgate.net
Upon deprotonation, the hydroxyl group becomes a negatively charged phenoxide oxygen (O⁻), which acts as one coordination site. The nitrogen atom, with its lone pair of electrons, serves as the second donor site. Together, these two atoms bind to a metal ion to form a highly stable five-membered ring structure. researchgate.net This formation of a ring structure with a metal ion is known as chelation, and the resulting thermodynamic stability is referred to as the "chelate effect." researchgate.net This effect makes 8-hydroxyquinoline and its derivatives potent ligands for a vast array of metal ions, including those from the transition metal and main group series. researchgate.netuncw.edu The stability of these complexes is a primary reason for their widespread investigation in various chemical and biological fields. nih.gov
Ligand-Metal Ion Interaction Modes of 8-Hydroxyquinoline-2-carbohydrazide
The introduction of a carbohydrazide (B1668358) group (-CONHNH₂) at the 2-position of the 8-hydroxyquinoline scaffold significantly enhances its coordination potential, transforming it from a bidentate to a potentially tridentate ligand. This allows for more complex and varied interactions with metal ions. Based on studies of structurally similar 8-hydroxyquinoline derivatives, such as those with carboxylic acid or hydrazone substituents, the coordination behavior of this compound can be thoroughly described. nih.govresearchgate.net
Role of Quinoline Nitrogen
Consistent with the parent 8-hydroxyquinoline, the nitrogen atom of the quinoline ring is a primary coordination site. Its lone pair of electrons readily forms a coordinate covalent bond with the metal center, anchoring one part of the ligand to the metal ion. This interaction is a constant feature in the metal complexes of virtually all 8-hydroxyquinoline derivatives. researchgate.netnih.gov
Role of Hydroxyl Oxygen
The phenolic hydroxyl group at the 8-position is the second crucial anchoring point. For chelation to occur, this group typically deprotonates to form a phenoxide anion (O⁻). This negatively charged oxygen atom then forms a strong bond with the positively charged metal ion. The combined action of the quinoline nitrogen and this phenoxide oxygen creates the stable five-membered chelate ring characteristic of 8-HQ ligands. researchgate.netnih.gov
Role of Carbohydrazide Nitrogen/Oxygen Atoms
The carbohydrazide moiety introduces a third potential coordination site, allowing the ligand to act in a tridentate fashion. In similar structures like hydrazones derived from 8-hydroxyquinoline-2-carboxaldehyde (B80063), coordination often occurs through the imine nitrogen of the hydrazone linker. researchgate.netmdpi.com For this compound, it is well-established that such ligands coordinate through the keto-enol tautomerism. In the enol form, the ligand coordinates as a neutral tridentate entity via the phenolic oxygen, quinoline nitrogen, and the azomethine nitrogen of the enolized hydrazide. In the keto form, it typically acts as a monobasic tridentate ligand, coordinating through the phenolic oxygen, quinoline nitrogen, and the carbonyl oxygen of the hydrazide group. This O,N,O donor set creates a second five-membered chelate ring, resulting in a highly stable complex.
Versatility in Coordination Geometries (e.g., Square Planar, Octahedral)
The ability of this compound to act as a tridentate ligand, combined with the varying coordination number preferences of different metal ions, leads to a wide range of possible coordination geometries. When two molecules of a tridentate ligand bind to a single metal ion (a 2:1 ligand-to-metal ratio), a six-coordinate complex is formed, typically resulting in an octahedral geometry. scirp.org
In cases where only one ligand molecule binds to the metal (a 1:1 ratio), the remaining coordination sites on the metal can be occupied by other species, such as solvent molecules (e.g., water) or counter-ions (e.g., chloride, acetate). This can lead to four-coordinate geometries like square planar or five-coordinate geometries such as square pyramidal. scirp.org For instance, copper(II) is well-known to form square-planar complexes, while nickel(II) can readily adopt either square-planar or octahedral geometries depending on the ligands. scirp.orgmdpi.com This versatility allows for the fine-tuning of the steric and electronic properties of the resulting metal complex.
Investigations of Metal Complexes with Transition and Main Group Metals
Extensive research has been conducted on the complexation of 8-hydroxyquinoline derivatives with a wide variety of metals. While specific studies on the 2-carbohydrazide derivative are part of a broader class, the behavior of structurally analogous ligands like 8-hydroxyquinoline-2-carboxylic acid and various 8-hydroxyquinoline-hydrazones provides significant insight. These studies confirm the formation of stable complexes with both transition and main group metals, highlighting the ligand's robust chelating ability.
Research on 8-hydroxyquinoline-2-carboxylic acid (HQC), a close structural analog, has demonstrated the formation of highly stable complexes with numerous metal ions. The stability constants (Log K1) for these complexes were found to be remarkably high for a tridentate ligand. nih.gov Similarly, hydrazone derivatives have been complexed with a range of transition metals, yielding complexes with diverse structures and properties. researchgate.net
The following tables summarize research findings for metal complexes of ligands structurally analogous to this compound.
Table 1: Stability Constants of Metal Complexes with 8-Hydroxyquinoline-2-carboxylic acid (HQC)
This table shows the high stability of complexes formed with a closely related tridentate (N,O,O) ligand. The data was obtained in 0.1 M NaClO₄ at 25 °C. nih.gov
| Metal Ion | Type | Stability Constant (Log K1) |
| Mg(II) | Main Group | 4.93 |
| Ca(II) | Main Group | 6.16 |
| Sr(II) | Main Group | 4.82 |
| Ba(II) | Main Group | 4.10 |
| Pb(II) | Main Group | 11.35 |
| La(III) | Transition | 10.13 |
| Gd(III) | Transition | 9.89 |
| Cu(II) | Transition | 12.00 |
| Zn(II) | Transition | 9.10 |
| Cd(II) | Transition | 8.57 |
Table 2: Characterized Metal Complexes of an 8-Hydroxyquinoline-Hydrazone Ligand
This table details complexes formed with a Schiff base derived from 2-carbaldehyde-8-hydroxyquinoline and 2-hydrazinobenzothiazole, which demonstrates the coordination versatility of a tridentate (N,N,O) 8-HQ derivative.
| Metal Ion | Complex Stoichiometry (Metal:Ligand) | Proposed Coordination Geometry | Ancillary Ligands |
| Cu(II) | 1:1 | Square Planar | Cl⁻ |
| Cu(II) | 1:2 | Distorted Octahedral | None |
| Ni(II) | 1:1 | Square Planar | Acetate |
| Ni(II) | 1:2 | Octahedral | None |
| Fe(III) | 1:2 | Distorted Octahedral | Cl⁻, H₂O |
| VO(IV) | 1:2 | Square Pyramidal | None |
| Ru(II) | 1:1 | Octahedral | Cl⁻, DMSO |
A comprehensive review of available scientific literature reveals a significant scarcity of specific research on the coordination chemistry and metal complexation of the compound This compound with the requested metal ions.
Searches for dedicated studies on the synthesis, structure, and properties of Copper(II), Zinc(II), Iron(II/III), Nickel(II), Cobalt(II), Cadmium(II), and Aluminum(III) complexes with this compound as the specific ligand did not yield sufficient data to generate a scientifically accurate and detailed article as per the requested outline.
While the synthesis of this compound is documented in academic work, such as the 2008 doctoral thesis by Olga Osetska at RWTH Aachen University, the subsequent complexation studies detailed in related publications focus on other, structurally distinct derivatives. core.ac.uk For instance, published research from the same group investigates the coordination of rare-earth metals with 2-[(8-Hydroxyquinolinyl)methylene]hydrazinecarboxamide, a Schiff base derived from 8-hydroxyquinoline-2-carbaldehyde and semicarbazide, which is a different compound. core.ac.uk
Due to the lack of specific research findings for the target compound and the explicit instruction to only include information on the specified topics, it is not possible to provide a thorough and informative article on the coordination chemistry of this compound with the listed metals. Generating content would require extrapolating from related but different molecules, which would be scientifically inaccurate and violate the strict constraints of the request.
Therefore, the requested article cannot be produced at this time.
Indium(III) Complexes
Specific studies on the synthesis and characterization of Indium(III) complexes with this compound are not widely available in the public domain. However, research on closely related ligands, such as 2-formyl-8-hydroxyquinoline-derived hydrazones, provides insights into the potential coordination modes. For these related ligands, structural studies of their Indium(III) complexes have been undertaken, suggesting that the 8-hydroxyquinoline moiety and the hydrazone group are both involved in metal binding. researchgate.net This indicates a likelihood that this compound would also act as a multidentate ligand, coordinating to Indium(III) through the quinoline nitrogen, the phenolic oxygen, and the hydrazide group.
Mercury(II) Complexes
There is a notable lack of specific research detailing the coordination chemistry of this compound with Mercury(II) ions. While the coordination of Mercury(II) with other 8-hydroxyquinoline derivatives and related nitrogen- and oxygen-containing ligands has been explored, direct analogues involving the 2-carbohydrazide substituent are not prominently featured in the literature. researchgate.netnih.gov Generally, 8-hydroxyquinoline derivatives are known to form stable complexes with a variety of metal ions, including mercury. scirp.orgrroij.com It can be postulated that this compound would chelate Mercury(II) through its nitrogen and oxygen donor atoms, but experimental data is required to confirm the stoichiometry and stability of such complexes.
Solution State Stability and Speciation Studies of Metal Complexes
While specific data for this compound is scarce, studies on the closely related 8-hydroxyquinoline-2-carboxylic acid (HQC) and various 8-hydroxyquinoline hydrazones provide valuable insights into the solution behavior of their metal complexes.
Potentiometric and spectrophotometric titrations of 8-hydroxyquinoline-2-carboxylic acid with various metal ions have revealed the formation of highly stable complexes. The stability constants (log K1) for the formation of 1:1 complexes are notably high for a tridentate ligand. uncw.edu
| Metal Ion | log K₁ |
|---|---|
| Mg(II) | 4.93 |
| Ca(II) | 6.16 |
| Sr(II) | 4.82 |
| Ba(II) | 4.10 |
| La(III) | 10.13 |
| Gd(III) | 9.89 |
| Cu(II) | 12.00 |
| Zn(II) | 9.10 |
| Cd(II) | 8.57 |
| Pb(II) | 11.35 |
Furthermore, studies on copper(II) complexes with benzoylhydrazones derived from 2-carbaldehyde-8-hydroxyquinoline have determined the formation constants for various species in solution, including [Cu(LH)], [Cu(L)], and [Cu(LH₋₁)]. nih.gov These findings indicate that at physiological pH, the deprotonated [Cu(L)] species is predominant. nih.gov Speciation studies with Gallium(III) and 8-hydroxyquinoline-2-carboxylic acid have also been conducted, identifying the formation of [Ga(8-HQA)]+, [Ga(8-HQA)(OH)], [Ga(8-HQA)(OH)₂]⁻, and [Ga(8-HQA)₂]⁻ species in solution. nih.gov
Ligand Proton Dissociation Constants and Their Impact on Coordination
The proton dissociation constants (pKa values) of a ligand are crucial for understanding its coordination behavior, as they determine the chemical form and charge of the ligand at a given pH. For this compound, the key proton dissociation events are expected to involve the phenolic hydroxyl group, the protonated quinoline nitrogen, and the hydrazide moiety.
For 8-hydroxyquinoline-2-carboxylic acid, two protonation constants, pK₁ and pK₂, were determined to be 10.14 and 3.92, respectively, at 25°C in 0.1 M NaClO₄. uncw.edu These can be attributed to the deprotonation of the phenolic hydroxyl group and the quinoline nitrogen.
| Compound | pKa₁ | pKa₂ | pKa₃ | Conditions | Reference |
|---|---|---|---|---|---|
| 8-Hydroxyquinoline-2-carboxylic acid | 3.92 | 10.14 | - | 25°C, 0.1 M NaClO₄ | uncw.edu |
| 8-Hydroxyquinoline-hydrazone conjugate (L⁸) | 2.78 | 4.10 | 10.04 | 30% (v/v) DMSO/H₂O | nih.gov |
For a series of 8-hydroxyquinoline-hydrazone conjugates, multiple pKa values have been determined. nih.gov For example, a derivative with an isonicotinohydrazide moiety (L⁸) exhibited three pKa values, corresponding to the pyridinium (B92312) nitrogen, the quinoline nitrogen, and the phenolic hydroxyl group. nih.gov The deprotonation of the phenolic hydroxyl and the quinoline nitrogen creates the anionic form of the ligand, which is a potent chelator. The hydrazide portion of this compound can also undergo deprotonation, particularly upon coordination to a metal ion, leading to different complex species. The specific pKa values will dictate the pH range over which different protonated and deprotonated species of the ligand exist, which in turn influences the stoichiometry and stability of the resulting metal complexes.
Biological Activities and Mechanistic Studies of 8 Hydroxyquinoline 2 Carbohydrazide and Its Complexes
Antimicrobial Activity
8-Hydroxyquinoline (B1678124) and its derivatives have demonstrated broad-spectrum antimicrobial activity against bacteria, fungi, and mycobacteria. nih.govresearchgate.net The antimicrobial action is often linked to the molecule's metal chelating properties. scirp.org
Derivatives of 8-hydroxyquinoline have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Some synthesized derivatives have exhibited remarkable antibacterial activity, even superior to standard antibiotics like Penicillin G. nih.govscienceopen.com The nature of the substituent on the 8-hydroxyquinoline ring can influence the antibacterial potency, with some studies suggesting that electron-donating groups enhance activity against both types of bacteria. scienceopen.com
The antibacterial activity of 8-hydroxyquinoline derivatives is often more pronounced against Gram-positive bacteria than Gram-negative bacteria. researchgate.netscienceopen.com This difference is attributed to the presence of an outer membrane in Gram-negative bacteria, which can act as a barrier to the entry of these compounds. scienceopen.com For instance, one study found that 8-hydroxyquinoline derivatives were active against Gram-positive bacteria and yeast but inactive against Gram-negative bacteria. researchgate.net
Metal complexes of 8-hydroxyquinoline have also been investigated for their antibacterial properties. While the free ligand, 8-hydroxyquinoline (8HQ), can be a very potent antimicrobial agent, its metal complexes sometimes exhibit lower activity. wisdomlib.org However, other studies have reported high antimicrobial activity for synthesized metal complexes of 8-HQ, with significant zones of inhibition against various bacterial strains. scirp.orgresearchgate.net For example, an iron(III) complex of 8-hydroxyquinoline, Fe(8-hq)₃, was found to have significantly enhanced antimicrobial activity against several strains of Staphylococcus aureus (SA) compared to 8-hq alone. mdpi.com
Here is an interactive data table showing the antibacterial activity of an 8-hydroxyquinoline derivative (PH176) against clinical isolates of Staphylococcus aureus:
The MIC₅₀ and MIC₉₀ of PH176 were 16 and 32 μg/ml, respectively. nih.gov
8-Hydroxyquinoline derivatives have also demonstrated significant antifungal activity. researchgate.netnih.gov Studies have shown their effectiveness against various fungal species, including the common pathogen Candida albicans. wisdomlib.orgresearchgate.netnih.gov The parent compound, 8-hydroxyquinoline, has been shown to be a potent inhibitor of C. albicans. wisdomlib.orgresearchgate.net
The mechanism of antifungal action can vary depending on the specific derivative. For instance, some derivatives like clioquinol (B1669181) have been observed to damage the cell wall of C. albicans and inhibit the formation of pseudohyphae, which are important for its virulence. nih.gov Other derivatives containing sulfonic acid moieties appear to primarily compromise the integrity of the cytoplasmic membrane. nih.gov
The antifungal activity of these compounds is highlighted by their ability to protect against C. albicans infection in in vivo models. Two 8-hydroxyquinoline derivatives, PH151 and PH153, showed low toxicity and significantly increased the survival rate of Toll-deficient Drosophila melanogaster infected with C. albicans. nih.gov
Below is an interactive data table summarizing the minimum inhibitory concentration (MIC) of various antifungal agents against oral Candida species:
The MIC₅₀ of HC, AMB, and 5-FC alone against five different planktonic oral Candida spp. ranged from 240 to 120, 8 to 15, and 2 to 8 µg/mL respectively. core.ac.uk
The 8-hydroxyquinoline scaffold has shown considerable promise in the development of new treatments for tuberculosis, caused by Mycobacterium tuberculosis. researchgate.netnih.gov Several analogs of 8-hydroxyquinoline have demonstrated good activity against M. tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC₉₀) of less than 5 μM. researchgate.netnih.gov
Structure-activity relationship studies have revealed that substitutions at the C2 position of the 8-hydroxyquinoline ring generally lead to a decrease in antimycobacterial potency. researchgate.netnih.gov However, certain derivatives, such as a sub-family of 2-styryl-substituted analogs, have retained activity. researchgate.netnih.gov In contrast, small substitutions at the C5 position have been associated with the most potent activity. researchgate.netnih.gov
A series of ring-substituted 8-hydroxyquinoline-2-carboxanilides were synthesized and screened for their antimycobacterial activity. nih.gov Some of these compounds showed activity against M. avium subsp. paratuberculosis that was comparable to or even higher than the standard drug rifampicin. nih.gov Specifically, 8-hydroxy-N-[3-(trifluoromethyl)phenyl]- and 8-hydroxy-N-[4-(trifluoromethyl)phenyl]quinoline-2-carboxamide displayed a MIC of 24 μM against all tested mycobacterial strains. nih.gov
The following interactive data table presents the antimycobacterial activity of selected 8-hydroxyquinoline-2-carboxanilides:
The antimicrobial effects of 8-hydroxyquinoline derivatives are multifaceted and often stem from their ability to interact with essential cellular processes.
A primary mechanism underlying the antimicrobial activity of 8-hydroxyquinolines is their ability to chelate metal ions that are crucial for bacterial survival and enzymatic function. scirp.orgnih.govnih.gov By binding to essential metal ions like copper, zinc, and iron, these compounds can disrupt the delicate balance of metal homeostasis within the bacterial cell. mdpi.comnih.gov
This chelation can lead to the inhibition of metalloenzymes that are vital for various metabolic pathways. scirp.org The formation of metal complexes with 8-hydroxyquinoline can also facilitate the transport of metal ions across the bacterial cell membrane, leading to intracellular accumulation and subsequent toxicity. mdpi.comnih.gov For example, the iron complex Fe(8-hq)₃ is believed to exert a dual "push-and-pull" effect, simultaneously transporting iron into the bacterial cell and chelating other essential intracellular metal ions. mdpi.com
Beyond metal chelation, 8-hydroxyquinoline derivatives can directly inhibit specific bacterial enzymes. While the direct inhibition of gyrase and ATP synthase by 8-hydroxyquinoline-2-carbohydrazide itself is not extensively documented in the provided search results, derivatives of the broader 8-hydroxyquinoline class have been investigated for their effects on various bacterial enzymes.
One important target is the FtsZ protein, which is essential for bacterial cell division. mdpi.com A series of 2,6-difluoro-3-hydroxybenzamide-8-hydroxyquinoline derivatives were evaluated for their antibacterial activity and compared to a known FtsZ inhibitor, PC190723. mdpi.com Although the synthesized derivatives showed lower activity than the standard, this line of research indicates the potential for 8-hydroxyquinoline-based compounds to target the FtsZ protein. mdpi.com
Molecular Mechanisms of Antimicrobial Action
Modulation of Essential Metabolic Pathways
The biological activity of 8-hydroxyquinoline (8HQ) derivatives, including those synthesized from this compound, is frequently linked to their ability to chelate essential metal ions. mdpi.compreprints.orgpreprints.org These metal ions, such as iron, copper, and zinc, are critical cofactors for numerous enzymes involved in essential metabolic pathways. mdpi.comnih.govnih.gov By binding to these metals, 8HQ compounds can disrupt vital cellular processes, a mechanism that is particularly relevant in cancer therapy, as cancer cells often exhibit an elevated requirement for metal ions to sustain their rapid proliferation and metabolic rate. nih.govnih.gov
The tryptophan metabolic pathway is one area where quinoline-based molecules are known to be active. mdpi.compreprints.org Tryptophan metabolism produces a variety of bioactive compounds that can influence the balance between neuroprotection and neurotoxicity. mdpi.compreprints.orgpreprints.org Specifically, 8-hydroxyquinoline-2-carboxylic acid (8-HQA), a precursor to the title compound, has been identified in the gut of certain insect larvae where it is thought to function as a siderophore, a compound that chelates and transports iron. mdpi.com This suggests a direct role in modulating iron metabolism. Furthermore, studies have explored the interaction of 8-HQA with molybdate, the primary aqueous form of molybdenum, indicating a potential role as a molybdophore that could influence the function of molybdenum-dependent enzymes. mdpi.com
In the context of cancer, targeting metabolic pathways has emerged as a promising strategy. nih.govresearchgate.net The chelation of copper is particularly noteworthy, as this metal is involved in processes like mitochondrial respiration and angiogenesis, which are crucial for tumor growth. nih.govnih.gov Some copper-binding compounds can transport copper across cellular membranes, leading to an increase in intracellular copper levels and triggering a form of cell death known as cuproptosis, which is linked to protein lipoylation in the mitochondria. nih.gov
In Vitro Resistance Development Studies
While the development of resistance is a major challenge for many therapeutic agents, studies specifically investigating the in vitro development of resistance to this compound or its direct hydrazone complexes are not extensively detailed in the available scientific literature.
However, there is evidence that 8-hydroxyquinoline derivatives can be effective against cell lines that have already developed resistance to established drugs. For example, a copper complex of a related compound, 8-hydroxyquinoline-2-carboxaldehyde-thiosemicarbazide, demonstrated strong anticancer activity against cisplatin-resistant neuroblastoma and prostate cancer cells. nih.gov Similarly, certain 8-hydroxyquinoline-derived Mannich bases have shown cytotoxic activity in the drug-resistant human uterine sarcoma MES-SA/Dx5 cell line. nih.gov A novel 8-hydroxyquinoline derivative, AS47, was also found to inhibit the viability of 5-fluorouracil-resistant colorectal cancer cells. uaeu.ac.ae These findings suggest that compounds from this class may circumvent existing resistance mechanisms, making them valuable candidates for further investigation. The ability of some derivatives to show synergy with existing drugs, such as the antifungal fluconazole, further points to their potential in overcoming drug resistance. nih.gov
Anticancer and Antiproliferative Activity (In Vitro Cellular Studies)
The 8-hydroxyquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, and its derivatives, particularly hydrazones and their metal complexes, have garnered significant attention for their potent anticancer and antiproliferative activities. nih.govnih.gov The biological efficacy of these compounds is often significantly enhanced upon coordination with metal ions such as copper(II), oxidovanadium(IV), platinum(II), and gallium(III), which can lead to novel mechanisms of action and improved cytotoxicity against cancer cells. nih.govresearchgate.netuab.catacs.org
Cytotoxicity against Various Cancer Cell Lines
Derivatives and complexes of 8-hydroxyquinoline have demonstrated significant cytotoxic effects across a wide array of human cancer cell lines in vitro. The antiproliferative activity is often dose-dependent and, in many cases, superior to the standard chemotherapeutic agent, cisplatin (B142131). nih.govresearchgate.net
Hydrazone complexes of 8-hydroxyquinoline have shown particular promise. For instance, a series of oxidovanadium(IV) complexes of benzohydrazones derived from 2-carbaldehyde-8-hydroxyquinoline were highly active against the malignant melanoma cell line A-375, with IC₅₀ values below 6.3 μM. researchgate.netuab.catscimarina.com In contrast, their activity was lower against the lung cancer cell line A-549 (IC₅₀ > 20 μM). researchgate.netuab.catscimarina.com Notably, the fluorine-substituted version of these vanadium complexes was more potent than cisplatin against the A-375 cell line. researchgate.netscimarina.com
Copper(II) complexes of similar 8-hydroxyquinoline hydrazones also exhibited greater activity than the free ligands against both A-375 and A-549 cells, with most of the complexes being more active than cisplatin. nih.gov Other studies have highlighted the broad-spectrum cytotoxicity of 8-hydroxyquinoline derivatives. Zinc(II) and copper(II) complexes of 5,7-dihalo-substituted-8-hydroxyquinolines were highly cytotoxic to hepatoma, ovarian, and non-small-cell lung cancer cells, with IC₅₀ values ranging from the low nanomolar to micromolar concentrations. nih.govresearchgate.netuab.cat Furthermore, Schiff base complexes derived from 2-carbaldehyde-8-hydroxyquinoline have shown IC₅₀ values under 21 μM against murine (CT-26) and human (HCT-116) colon cancer cell lines. mdpi.comnih.gov
The table below summarizes the reported cytotoxic activities of various 8-hydroxyquinoline derivatives and their metal complexes against different cancer cell lines.
Mechanisms of Action
The anticancer effects of this compound derivatives and their complexes are attributed to several cellular mechanisms, including the induction of cell cycle arrest and the inhibition of cell migration.
Several studies have shown that 8-hydroxyquinoline derivatives can interfere with the normal progression of the cell cycle in cancer cells, forcing them into a state of arrest and preventing proliferation.
A copper(II) complex with a hydrazone ligand derived from 2-carbaldehyde-8-hydroxyquinoline was reported to induce cell cycle arrest in the S phase. nih.gov Similarly, a nickel(II) Schiff base complex induced S phase arrest in CT-26 colon cancer cells, while a related ruthenium(II) complex caused S phase arrest in both CT-26 and HCT-116 cell lines. mdpi.comnih.gov Other studies have reported cell cycle arrest at different checkpoints; for example, some copper-hydrazone complexes caused arrest at the G2/M phase in A549 and MCF-7 cell lines, while others triggered arrest at the G1/S checkpoint. frontiersin.org This disruption of the cell cycle is a key component of their antiproliferative activity.
The ability of cancer cells to migrate is fundamental to invasion and metastasis. Several 8-hydroxyquinoline derivatives have been shown to effectively inhibit this process. For instance, a novel derivative, compound 91b1, significantly inhibited the migration of esophageal carcinoma cells in a wound-healing assay. nih.gov Another derivative, AS47, was also found to inhibit the migratory capacity of both 5-fluorouracil-sensitive and resistant colorectal cancer cells. uaeu.ac.ae
Metal complexes have also demonstrated potent anti-migratory effects. Nickel(II) and ruthenium(II) Schiff base complexes significantly inhibited the migration of HCT-116 human colon cancer cells. mdpi.comnih.gov Likewise, gallium(III) complexes of 8-hydroxyquinoline effectively inhibited the migration of HCT116 cells. acs.org This inhibition of cell migration highlights the potential of these compounds to not only kill primary tumor cells but also to prevent the spread of cancer to other parts of the body.
Modulation of Apoptotic Pathways
The induction of apoptosis, or programmed cell death, is a critical mechanism for anti-cancer therapeutic agents. Derivatives of 8-hydroxyquinoline have demonstrated the ability to trigger apoptotic pathways in various cancer cell lines. While research specifically on this compound is part of a broader investigation, studies on its derivatives and metal complexes provide significant insights into its potential for modulating apoptosis.
Copper(II) complexes of benzohydrazide-hydrazone derivatives of 8-hydroxy-2-quinolinecarbaldehyde have been shown to induce cell death by apoptosis. nih.gov The ability of these complexes to induce apoptosis varies, with some demonstrating high induction of oxidative stress and subsequent cell death. nih.gov For instance, certain 8-hydroxyquinoline derivatives can induce apoptosis in breast cancer cells through pathways involving the activation of extracellular signal-regulated kinase (ERK). nih.gov The process is often characterized by the formation of cytoplasmic vacuoles derived from the endoplasmic reticulum and mitochondria. nih.gov
Furthermore, the anticancer properties of 8-hydroxyquinoline (8HQ) and its derivatives are linked to their ability to induce apoptosis in cancerous cells while showing lower toxicity to normal cells. nih.gov Studies on 8HQ-coated graphene oxide nanocomposites in breast cancer cell lines (MCF-7) revealed significantly increased expression of pro-apoptotic genes like p53, p21, and Bax, and reduced expression of the anti-apoptotic gene Bcl-2. nih.gov This modulation of key apoptotic regulatory proteins highlights the pathway through which these compounds exert their cytotoxic effects. nih.govmdpi.com Metal complexes, such as tris(8-hydroxyquinoline)iron (Feq3), have been found to induce apoptosis in human head and neck carcinoma cells by increasing reactive oxygen species (ROS), which in turn up-regulates p53 and activates both mitochondria-mediated and death receptor-dependent signaling pathways. researchgate.net
Table 1: Effect of 8-Hydroxyquinoline Derivatives on Apoptotic Gene Expression in MCF-7 Breast Cancer Cells This table is representative of the effects observed for 8-hydroxyquinoline derivatives in general, as detailed in the cited literature.
| Gene | Function | Observed Change | Reference |
|---|---|---|---|
| p53 | Tumor suppressor; regulates cell cycle and apoptosis | Significantly Increased Expression | nih.gov |
| p21 | Cyclin-dependent kinase inhibitor; cell cycle arrest | Significantly Increased Expression | nih.gov |
| Bax | Pro-apoptotic protein | Significantly Increased Expression | nih.govmdpi.com |
| Bcl-2 | Anti-apoptotic protein | Reduced Expression | nih.govmdpi.com |
Investigation of Multidrug Resistance (MDR) Overcoming Potential
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. Research has explored the potential of 8-hydroxyquinoline derivatives to overcome MDR in cancer cells. Some studies have developed 8-hydroxyquinoline-based compounds whose toxicity is notably enhanced in multidrug-resistant cancer cells compared to their non-resistant parental cell lines. nih.gov
A study on 5-chloro substituted amino acid conjugates of an 8-hydroxyquinoline Mannich base found that while the compounds showed moderate cytotoxicity against parental cancer cells, their anticancer activity was significantly increased in the corresponding MDR cell lines. nih.gov This suggests that the 8-hydroxyquinoline scaffold can be modified to specifically target and eliminate drug-resistant cancer cells. nih.gov Another study reported that certain coumarin (B35378) hydrazide-hydrazone derivatives were more potent than the conventional chemotherapy drug doxorubicin (B1662922) against a drug-resistant pancreatic carcinoma cell line (Panc-1). researchgate.net The ability of these compounds to circumvent resistance mechanisms makes them promising candidates for further development. researchgate.net
Antioxidant Activity
Free Radical Scavenging Assays (e.g., DPPH Assay)
The antioxidant potential of this compound and its derivatives is often evaluated through their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used for this purpose. In this assay, the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance.
Studies on various 8-hydroxyquinoline derivatives have been conducted to assess their free radical scavenging capabilities. For example, a series of novel 2-vinyl-8-hydroxyquinoline derivatives were evaluated, and their antiradical properties were assessed using the DPPH method. nih.gov The results from such studies indicate that the antioxidant activity is influenced by the nature of the substituents on the 8-hydroxyquinoline core. nih.gov It was noted that the introduction of electron-donating groups at the 2nd position could decrease the antioxidant activities of 8-hydroxyquinoline derivatives. nih.gov Conversely, other substitutions can lead to superior scavenging activity against DPPH free radicals. nih.gov Research on other 8-hydroxyquinoline derivatives showed IC50 values in the range of 0.8–2.49 mg/mL in the DPPH assay, indicating low to moderate antioxidant activity compared to the standard, L-ascorbic acid (IC50 value of 0.1 mg/mL). mdpi.com
Table 2: DPPH Radical Scavenging Activity of Representative 8-Hydroxyquinoline Derivatives This table presents example data from the literature to illustrate the range of antioxidant activity.
| Compound Type | IC50 Value (mg/mL) | Standard (L-ascorbic acid) IC50 (mg/mL) | Reference |
|---|---|---|---|
| 5-substituted-8-Hydroxyquinoline derivatives | 0.8 - 2.49 | 0.1 | mdpi.com |
Evaluation of Reactive Oxygen Species (ROS) Modulation
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in biology. At low levels, they act as signaling molecules, but at high levels, they can cause significant damage to cell structures, known as oxidative stress. frontiersin.orgmdpi.com The 8-hydroxyquinoline scaffold has been investigated for its capacity to modulate intracellular ROS levels.
Some 8-hydroxyquinoline derivatives can stimulate an increase in intracellular ROS, which can have therapeutic effects. nih.gov For instance, 2-[(dimethylamino)methyl]-8-hydroxyquinoline (DMAMQ) was found to enhance the self-renewal of neural stem cells by increasing intracellular ROS, an effect that was inhibited by an NADPH oxidase (Nox) enzyme inhibitor. nih.gov This suggests that these compounds can stimulate neurogenesis through the Nox signaling pathway. nih.gov
In the context of cancer therapy, metal complexes of 8-hydroxyquinoline hydrazones can induce the production of ROS in cancer cells. nih.gov This overproduction of ROS disrupts the mitochondrial membrane potential and ultimately triggers cell apoptosis. nih.govresearchgate.net Conversely, certain 2-vinyl-8-hydroxyquinoline derivatives have shown protective effects against oxidative stress-induced cell death by scavenging ROS. nih.gov For example, specific derivatives were able to protect bone marrow mesenchymal stem cells against oxidative stress induced by hydrogen peroxide (H₂O₂). nih.gov This dual ability to either generate or scavenge ROS, depending on the specific derivative and cellular context, makes the 8-hydroxyquinoline framework a versatile tool for modulating cellular redox homeostasis.
Anti-HIV Activity
Inhibition of HIV-1 Integrase
The human immunodeficiency virus type 1 (HIV-1) integrase is a crucial enzyme for the replication of the virus, as it catalyzes the integration of the viral DNA into the host cell's genome. researchgate.netnih.gov This enzyme has no functional equivalent in human cells, making it a prime target for the development of antiretroviral drugs. nih.govnih.gov
The 8-hydroxyquinoline scaffold is a key pharmacophore in several known HIV-1 integrase inhibitors. nih.gov Research has focused on designing and synthesizing novel derivatives that can effectively inhibit this enzyme. A study focusing on 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives, which share the carbohydrazide (B1668358) moiety with the subject compound, identified several potent inhibitors of HIV replication. nih.gov These compounds were designed by merging the 8-methyl-4-hydroxyquinoline group with pharmacophores of salicylhydrazide. nih.gov The most potent compound in that series, featuring a 4-fluorobenzoyl group, exhibited an EC50 of 75 µM with no significant cytotoxicity. nih.gov
Docking studies have revealed that these carbohydrazide derivatives can bind to the active site of HIV integrase in a manner similar to known inhibitors. nih.gov The mechanism of inhibition involves two key steps of the integration process: 3'-processing and strand transfer. nih.govnih.gov A novel HIV-1 integrase inhibitor based on a related scaffold demonstrated potent activity against a wide range of HIV-1 subtypes, as well as against HIV-2 and Simian Immunodeficiency Virus (SIV), with a mean EC50 of 35.0 nM in peripheral blood mononuclear cell cultures. researchgate.net These findings underscore the potential of 8-hydroxyquinoline-based carbohydrazides as a promising class of anti-HIV agents targeting the integrase enzyme. researchgate.netnih.gov
Table 3: Anti-HIV Activity of an 8-Methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide Derivative This table is based on data for a structurally related carbohydrazide, illustrating the potential of this chemical class.
| Compound | Target | Activity (EC50) | Cytotoxicity (CC50) | Reference |
|---|---|---|---|---|
| 8b (4-fluorobenzoyl derivative) | HIV-1 | 75 µM | > 500 µM | nih.gov |
Cellular Replication Inhibition Studies (in vitro)
The antiproliferative activities of 8-hydroxyquinoline-based compounds, particularly hydrazone derivatives of 2-carbaldehyde-8-hydroxyquinoline and their metal complexes, have been evaluated against various cancer cell lines. These studies reveal that the coordination of a metal ion significantly enhances the cytotoxic activity compared to the free ligands.
Oxidovanadium(IV) complexes of benzohydrazones derived from 2-carbaldehyde-8-hydroxyquinoline have demonstrated notable antiproliferative effects, especially against malignant melanoma (A-375) cells, with less activity observed in lung cancer (A-549) cells. researchgate.net All tested oxidovanadium(IV) complexes showed significantly higher activity on A-375 cells, with IC₅₀ values below 6.3 μM, whereas IC₅₀ values against A-549 cells were greater than 20 μM. researchgate.net For instance, a fluorine-substituted complex exhibited the lowest IC₅₀ value on both cell lines and was more potent than the standard anticancer drug cisplatin against A-375 cells. researchgate.net The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis. researchgate.net
Similarly, copper(II) complexes of 8-hydroxyquinoline hydrazones show greater antiproliferative activity than the corresponding free ligands, with most complexes being more active than cisplatin against both A-375 and A-549 cell lines. nih.gov The enhanced cytotoxicity of metal complexes, such as those with copper and zinc, is a recurring theme. researchgate.netnih.gov Zinc(II) and copper(II) complexes of 8-hydroxyquinoline Schiff bases have displayed significant cytotoxicity, with IC₅₀ values under 10 μM in melanoma cells. researchgate.net The copper(II) complexes, in particular, were found to be approximately twice as cytotoxic as cisplatin in these studies. researchgate.net
Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of 8-Hydroxyquinoline Hydrazone Complexes
| Compound/Complex | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Oxidovanadium(IV) Complexes | A-375 (Melanoma) | < 6.3 | researchgate.net |
| Oxidovanadium(IV) Complexes | A-549 (Lung) | > 20 | researchgate.net |
| F-Substituted VO(IV) Complex | A-375 (Melanoma) | Lower than Cisplatin | researchgate.net |
| Copper(II) Complexes | A-375 (Melanoma) | More active than Cisplatin | nih.gov |
| Copper(II) Complexes | A-549 (Lung) | More active than Cisplatin | nih.gov |
| Zinc(II) and Copper(II) Complexes | A-375 (Melanoma) | < 10 | researchgate.net |
DNA Binding and Interaction Studies
The interaction with DNA is a primary mechanism through which many 8-hydroxyquinoline derivatives exert their biological effects. These interactions are typically studied using various spectroscopic techniques and viscosity measurements.
Studies on sulfonamide-substituted 8-hydroxyquinoline derivatives and their transition metal complexes have investigated their binding interaction with both plasmid DNA and Calf Thymus (CT) DNA, a common model system often used alongside or interchangeably with herring sperm DNA. nih.govnih.gov The results from UV spectroscopic studies, where the concentration of DNA is incrementally increased, show that the complexes bind to DNA. nih.govnih.gov The binding efficacy of the metal complexes is reported to be much higher than that of the free ligands. nih.govnih.gov Specifically, a copper complex of a sulfonamide-substituted 8-hydroxyquinoline demonstrated the highest binding ability to DNA among the compounds tested. nih.govnih.gov
While specific binding constant (K_b) values for this compound itself are not detailed in the provided context, related studies on other DNA-binding agents use herring sperm DNA to establish binding parameters. researchgate.netnih.gov For example, the interaction between the carcinogen 2-naphthylamine (B18577) and herring sperm DNA was confirmed through spectroscopic methods. nih.gov Similarly, studies on other small molecules like sunitinib (B231) and cabozantinib (B823) have used salmon sperm DNA and herring sperm DNA to determine binding constants and elucidate interaction mechanisms. researchgate.netnih.gov These studies underscore the utility of fish sperm DNA as a substrate for evaluating the binding affinity of small molecules. researchgate.net
The primary modes of non-covalent DNA interaction are intercalation, where a planar molecule inserts itself between the base pairs of the DNA helix, and groove binding, where a molecule fits into the minor or major groove of DNA. rsc.orgresearchgate.net
Other studies on related compounds confirm that both intercalation and groove binding are possible. The specific mode often depends on the molecule's structure and the presence of a metal ion. rsc.orgresearchgate.net For instance, some platinum complexes are known to first bind to the DNA groove before transitioning to a more cytotoxic intercalative mode. rsc.org Computational docking studies have also been used to predict whether a compound will favor minor groove binding or intercalation. nih.govresearchgate.net
Enzyme Inhibition Studies (Beyond Antimicrobial Focus)
Derivatives of 8-hydroxyquinoline are known to inhibit various enzymes, an activity often linked to their metal-chelating properties. nih.govnih.gov This ability allows them to interfere with the function of metalloenzymes, which are critical for numerous biological processes. nih.gov
8-Hydroxyquinoline derivatives have been investigated as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in the nervous system and targets for Alzheimer's disease therapy. nih.govplos.orgmdpi.com
A study on hybrid compounds combining features of the anti-Alzheimer's drug donepezil (B133215) with the metal-chelating 8-hydroxyquinoline structure found that many of the new molecules selectively target human BuChE at micromolar concentrations. nih.gov Another report identified a dihydroquinolinone derivative, QN8, as a potent, selective, and non-competitive inhibitor of human recombinant AChE, with an IC₅₀ value of 0.05 ± 0.01 µM and a K_i value of 79 ± 7 nM. mdpi.com This was about six-fold less potent than the reference drug donepezil. mdpi.com The inhibitory activity of these compounds is often linked to their ability to bind within the active site of the enzymes. mdpi.com
Table 2: Cholinesterase Inhibition by Quinoline (B57606) Derivatives
| Compound | Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| QN8 | hrAChE | 0.05 ± 0.01 | Non-competitive | mdpi.com |
| Donepezil | hrAChE | 0.008 ± 0.001 | - | mdpi.com |
| 8-HQ-Donepezil Hybrids | huBuChE | Micromolar range | Selective | nih.gov |
Succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II, is a crucial enzyme in both the citric acid cycle and the electron transport chain. mdpi.comwikipedia.org It catalyzes the oxidation of succinate to fumarate. wikipedia.org Inhibition of SDH can significantly impair cellular respiration and energy metabolism. mdpi.comnih.gov
While direct studies on this compound as an SDH inhibitor are not prominent, research on structurally related quinazolinone-2-carbohydrazide derivatives has shown potent inhibition of fungal SDH. acs.orgnih.gov In one study, a series of these derivatives were synthesized and tested for antifungal activity, which was linked to their ability to inhibit SDH from the fungus Rhizoctonia solani. nih.gov The most potent compound, E23, had a half-maximal inhibitory concentration (IC₅₀) of 11.76 μM against the fungal SDH. nih.gov This demonstrates that the carbohydrazide moiety, when part of a quinoline-like heterocyclic structure, can be effective in targeting succinate dehydrogenase.
Neuroprotective Potential and Metal-Protein Attenuating Compound (MPAC) Research
The therapeutic potential of this compound in neurodegenerative diseases is an area of growing interest, primarily due to its structural features that suggest it may act as a Metal-Protein Attenuating Compound (MPAC). MPACs are designed to modulate the detrimental interactions between metal ions and proteins that are central to the pathology of diseases like Alzheimer's. While direct research on this compound is limited, extensive studies on its close structural analogs, particularly aroylhydrazones and other 8-hydroxyquinoline (8-HQ) derivatives, provide a strong basis for its proposed neuroprotective activities. nih.govcespu.pt
The core strategy of MPACs is to chelate and redistribute pathological concentrations of metal ions, such as copper (Cu²⁺) and zinc (Zn²⁺), which are known to accumulate in the amyloid plaques characteristic of Alzheimer's disease. nih.govelsevierpure.com These metal ions can promote the misfolding and aggregation of the amyloid-beta (Aβ) peptide and catalyze the production of reactive oxygen species (ROS), leading to oxidative stress and neuronal damage. elsevierpure.com Compounds based on the 8-hydroxyquinoline scaffold are well-suited for this role due to their established metal chelating capabilities. elsevierpure.comnih.gov
Modulation of Metal-Related Neurodegenerative Pathways (e.g., Alzheimer's Disease)
This compound belongs to the aroylhydrazone class of compounds, which are recognized as a promising group of MPACs for Alzheimer's disease treatment. nih.gov Research on the hybrid aroylhydrazone 8-hydroxyquinoline-2-carboxaldehyde (B80063) isonicotinoyl hydrazone (INHHQ), a compound structurally similar to this compound, supports this potential. nih.gov Studies on INHHQ and related aroylhydrazones aim to clarify the role of the aroylhydrazone group in producing an anti-Alzheimer's effect. nih.gov
The neuroprotective potential of 8-HQ derivatives is linked to their powerful iron chelation and radical scavenging capacities. cespu.pt In vitro assessments using neuronal cell models have demonstrated that newly synthesized 8-HQ derivatives can protect cells against cytotoxicity induced by iron, oxidative stress, and ferroptosis inducers. cespu.pt This suggests a mechanism of action that involves restoring metal ion homeostasis, a key factor in the pathogenesis of neurodegenerative diseases. elsevierpure.com The ability of these compounds to counteract oxidative damage is a critical aspect of their neuroprotective profile. nih.govnih.gov For instance, certain multitargeted 8-HQ derivatives have shown excellent protective effects against oxidative toxins in cell assays. nih.gov
The development of these compounds is based on the "metals hypothesis" of Alzheimer's disease, which posits that dysregulated interactions between metal ions and the Aβ peptide are a primary cause of the disease's pathology. nih.gov By chelating these metals, 8-HQ derivatives can decrease metal-driven oxidative phenomena and the resulting neurotoxicity mediated by Aβ. nih.gov
Competition with Pathological Metal-Protein Interactions (e.g., Aβ Peptide)
A key function of MPACs is to compete with and disrupt the pathological binding of metal ions to proteins like the Aβ peptide. nih.gov The aggregation of Aβ is significantly accelerated by the presence of Cu²⁺ and Zn²⁺ ions. nih.gov Research has shown that various 8-HQ derivatives can effectively inhibit both self-induced and metal-induced Aβ aggregation. nih.govnih.gov
The compound 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone (INHHQ) has been specifically investigated as a potential MPAC for Alzheimer's treatment due to its metal-chelating structure. nih.govepa.gov Studies on the interaction between a related aroylhydrazone and Zn²⁺ in the presence of the Aβ peptide demonstrated that the compound could effectively compete for the metal ion, highlighting the potential of this chemical class to act as effective MPACs. nih.gov
Experimental studies on other 8-HQ derivatives further illustrate this competitive mechanism. For example, X-ray absorption spectroscopy has been used to compare the ability of different 8-HQ drugs to sequester Cu(II) from the Aβ(1-42) peptide. nih.gov These studies provide quantitative data on the relative affinity of these compounds for copper, a crucial factor in their ability to reverse metal-induced Aβ aggregation. nih.govresearchgate.net The capacity of bis-8-hydroxyquinoline ligands to inhibit the precipitation of Aβ-peptides induced by Cu²⁺ and Zn²⁺ has also been demonstrated to be more efficient than their monomeric counterparts. researchgate.netscispace.com
The table below summarizes the observed effects of various 8-hydroxyquinoline derivatives on metal chelation and Aβ aggregation, providing a basis for the expected activities of this compound.
| Compound Class/Derivative | Target | Observed Effect | Reference |
| Aroylhydrazones (e.g., INHHQ) | Zn²⁺ and Cu²⁺ | Acts as a promising Metal-Protein Attenuating Compound (MPAC). | nih.gov |
| Multitargeted 8-HQ derivatives (e.g., compound 5b) | Aβ₁₋₄₂ Aggregation | Showed significant inhibition of self-induced and Cu²⁺/Zn²⁺-induced Aβ₁₋₄₂ aggregation. | nih.gov |
| Hybrid 8-HQ-donepezil compounds | Aβ Aggregation, Cu²⁺, Zn²⁺ | Effectively inhibited Aβ self-aggregation and chelated copper and zinc ions. | nih.gov |
| Clioquinol (CQ) and related compounds | Cu(II) from Aβ(1-42) | Sequestered ~83% of Cu(II) from the Aβ peptide. | nih.gov |
| PBT2 | Cu(II) from Aβ(1-42) | Sequestered ~59% of Cu(II) from the Aβ peptide. | nih.gov |
| Bis-8-hydroxyquinolines | Cu²⁺ and Zn²⁺ induced Aβ precipitation | More efficient inhibition of Aβ precipitation compared to monomeric 8-hydroxyquinolines. | researchgate.net |
Analytical Applications of 8 Hydroxyquinoline 2 Carbohydrazide Based Ligands
Development of Fluorescent Chemosensors for Metal Ion Detection
The 8-hydroxyquinoline (B1678124) (8-HQ) moiety is a classic fluorophore and a potent metal-chelating agent. scispace.comnih.gov It typically exhibits weak fluorescence on its own due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline (B57606) nitrogen. scispace.com Upon chelation with a metal ion, this ESIPT process is often inhibited, leading to a significant enhancement in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). nih.gov This principle is the basis for the development of numerous fluorescent "turn-on" sensors.
Ligands derived from 8-hydroxyquinoline-2-carbohydrazide are structurally well-suited for metal ion sensing. The parent molecule provides a potential tridentate (N,N,O) binding site through the quinoline nitrogen, the phenolic oxygen, and the carbonyl oxygen of the hydrazide group. Furthermore, the terminal amino group of the hydrazide allows for the straightforward synthesis of Schiff base derivatives (hydrazones), which can expand the coordination sphere and introduce new selective binding pockets for specific metal ions. nih.govmdpi.com
Selective and Sensitive Detection of Specific Metal Ions (e.g., Al³⁺, Zn²⁺, In³⁺)
While the 8-hydroxyquinoline framework is a privileged structure for the detection of metal ions like Al³⁺ and Zn²⁺, mdpi.comsemanticscholar.org specific studies detailing the use of the parent this compound for these particular ions are not extensively documented in prominent scientific literature. However, the known affinity of the 8-hydroxyquinoline core for these ions suggests high potential. For instance, various Schiff bases derived from 2-carbaldehyde-8-hydroxyquinoline have been successfully employed as selective sensors for Zn(II). nih.gov These related structures demonstrate that the introduction of an imine nitrogen and other coordinating groups at the 2-position of the quinoline ring is an effective strategy for creating selective binding sites. It is therefore highly probable that Schiff base derivatives of this compound could be similarly effective, though specific research findings are not available at this time.
Colorimetric Sensing Applications
Colorimetric sensors rely on a visible color change upon interaction with an analyte. This change is typically observed through UV-Vis absorption spectroscopy. For 8-hydroxyquinoline derivatives, complexation with metal ions can lead to distinct color changes. While numerous 8-HQ derivatives have been developed for the colorimetric detection of ions like Cu²⁺, specific studies employing this compound for colorimetric sensing applications are not widely reported in the available literature.
Applications in Environmental Monitoring
The development of chemosensors for detecting toxic metal ions in environmental samples is a significant area of research. scispace.com Ligands based on 8-hydroxyquinoline have been explored for these purposes due to their sensitivity and selectivity. The potential for this compound-based ligands in environmental monitoring exists, but specific applications and validated methods for real-world samples like river water or soil extracts have not been detailed in the scientific literature reviewed.
Integration with Portable Devices (e.g., Smartphones for Quantification)
There is a growing trend in analytical chemistry to couple colorimetric or fluorescent sensors with portable devices like smartphones for on-site, quantitative analysis. These systems typically use the phone's camera to capture an image of the sensor's response, and a dedicated application analyzes the color data (e.g., RGB values) to determine the analyte concentration. Although this technology has been successfully applied to various sensing systems, its specific integration with this compound-based ligands has not been reported.
Sensing of Non-Metallic Analytes
Beyond metal ions, the unique electronic and hydrogen-bonding properties of 8-hydroxyquinoline derivatives can be exploited for the detection of non-metallic species.
Detection of Water Content in Organic Solvents
A significant and well-documented application of ligands derived from this compound is the detection of trace amounts of water in organic solvents. A specific Schiff base derivative, 8-hydroxyquinoline-2-carboxaldehyde (B80063) (pyridine-2-carbonyl)-hydrazine (HQPH), was designed for this purpose. nih.gov This sensor was synthesized through a one-step reaction between this compound and pyridine-2-carboxaldehyde. nih.gov
The sensing mechanism of HQPH is based on the inhibition of the excited-state intramolecular proton transfer (ESIPT) process. nih.gov In anhydrous polar organic solvents like DMSO and DMF, the HQPH molecule exhibits strong fluorescence with a large Stokes shift. However, in the presence of water molecules, hydrogen bonds form between water and the sensor molecule. This interaction inhibits the ESIPT process, leading to a noticeable quenching of the fluorescence and a visible change in the fluorescent color. nih.gov
Research has shown that the fluorescence intensity of HQPH is linearly related to the water content in the range of 0.0-1.8 wt%. nih.gov This allows for the quantitative determination of water. The detection limit for water in DMSO using the HQPH sensor was found to be as low as 0.0274 wt%, demonstrating its high sensitivity. nih.gov This application highlights the successful use of a direct derivative of this compound as a highly effective chemosensor for a non-metallic analyte. nih.gov
| Sensor | Analyte | Solvent | Linear Range (wt%) | Limit of Detection (wt%) |
| HQPH | Water | DMSO | 0.0 - 1.8 | 0.0274 |
This table presents the performance of the this compound derivative, HQPH, for water detection. nih.gov
Preconcentration and Separation Methodologies
Preconcentration and separation are critical steps in the analysis of trace metal ions, particularly in complex environmental, biological, and industrial samples. This compound and its derivatives have proven to be effective reagents in these processes, primarily due to their ability to form stable, insoluble metal complexes.
Gravimetric analysis, a traditional and highly accurate quantitative method, relies on the selective precipitation of an analyte from a solution, followed by the weighing of the resulting precipitate. The parent compound, 8-hydroxyquinoline, is a well-established precipitating agent for numerous metal ions, such as aluminum. quora.comnist.gov The formation of a tris-chelato complex with aluminum, which is then dried and weighed, allows for the precise determination of the aluminum content in a sample. quora.com The principles of this application are directly relevant to its carbohydrazide (B1668358) derivative.
While specific studies detailing the gravimetric determination of metal ions using solely this compound are not extensively documented in publicly available research, the functional similarities to 8-hydroxyquinoline suggest its potential for such applications. The carbohydrazide group can further participate in coordination, potentially leading to the formation of even more stable and insoluble polymeric complexes with metal ions. The conditions for precipitation, such as pH and the presence of masking agents, would be crucial parameters to optimize for selective analysis.
Table 1: Potential Gravimetric Applications of this compound Based on Analogous 8-Hydroxyquinoline Data
| Metal Ion | Potential Precipitate Formula | Important Considerations |
| Aluminum (Al³⁺) | Al(C₁₀H₈N₃O₂)₃ | Precipitation from ammoniacal solution; potential for high accuracy. quora.com |
| Magnesium (Mg²⁺) | Mg(C₁₀H₈N₃O₂)₂ | Separation from alkali metals is often required. |
| Zinc (Zn²⁺) | Zn(C₁₀H₈N₃O₂)₂ | Control of pH is critical to prevent co-precipitation of other ions. |
| Copper (Cu²⁺) | Cu(C₁₀H₈N₃O₂)₂ | Forms highly stable complexes. |
Note: The formulas presented are hypothetical and based on the expected stoichiometry of this compound as a bidentate or potentially tridentate ligand.
Solvent extraction is a powerful technique for the separation and preconcentration of metal ions. It involves the partitioning of a metal chelate from an aqueous phase into an immiscible organic solvent. 8-Hydroxyquinoline and its substituted derivatives are widely used as extractants for a variety of metals. rroij.comscispace.com These methods are valuable for removing trace metals from complex matrices, thereby reducing matrix interference and enhancing the sensitivity of subsequent analytical measurements.
The introduction of the carbohydrazide group in this compound can influence its solubility in different organic solvents and its affinity for specific metal ions. This allows for the tailoring of extraction conditions to achieve selective separation. For instance, supercritical fluid extraction (SFE) using 8-hydroxyquinoline as a chelating agent has been successfully employed for the extraction of various metal ions. researchgate.net
Furthermore, Schiff bases derived from this compound have been synthesized and their metal complexes studied, indicating the reactivity of the carbohydrazide moiety and its potential to form versatile ligands for extraction. The choice of the organic solvent, pH of the aqueous phase, and the concentration of the ligand are key parameters that need to be optimized for efficient extraction.
Table 2: Overview of Potential Extraction Techniques Using this compound-based Ligands
| Technique | Principle | Potential Advantages | Key Parameters |
| Solvent Extraction | Partitioning of the metal-ligand complex between an aqueous and an immiscible organic phase. | High selectivity and preconcentration factors. | pH, solvent choice, ligand concentration, shaking time. |
| Solid-Phase Extraction (SPE) | Adsorption of the metal-ligand complex onto a solid sorbent, followed by elution with a suitable solvent. | High preconcentration factor, low solvent consumption. | Sorbent material, pH, flow rate, eluent. |
| Cloud Point Extraction (CPE) | Entrapment of the metal-ligand complex in a non-ionic surfactant micellar phase above the cloud point temperature. | Environmentally friendly (low use of organic solvents), high preconcentration factor. | Surfactant type and concentration, temperature, pH. |
| Supercritical Fluid Extraction (SFE) | Extraction of metal chelates using a supercritical fluid (e.g., CO₂) as the solvent. | Fast, environmentally friendly, tunable solvent properties. researchgate.net | Pressure, temperature, modifier addition. researchgate.net |
Computational and Theoretical Investigations of 8 Hydroxyquinoline 2 Carbohydrazide
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For a molecule like 8-Hydroxyquinoline-2-carbohydrazide, DFT could provide a wealth of information.
Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For this compound, this would involve determining the preferred orientation of the carbohydrazide (B1668358) group relative to the quinoline (B57606) ring system, including bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore other stable, low-energy arrangements of the molecule.
No specific data on the optimized geometry or conformational analysis of this compound is currently available in the reviewed literature.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps)
The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests a more reactive molecule.
Specific HOMO-LUMO energy gap values for this compound have not been reported in the available scientific literature.
Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include:
Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution.
Chemical Potential (μ): Related to the escaping tendency of electrons from a system.
Electronegativity (χ): The power of an atom or group of atoms to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.
These descriptors provide a quantitative framework for predicting the reactivity of a molecule.
A table of global reactivity descriptors for this compound cannot be provided due to the absence of the necessary computational data.
Spectroscopic Property Predictions (e.g., UV-Vis, NMR)
DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation. This includes:
UV-Vis Spectra: Predictions of electronic transitions can help in understanding the absorption of light by the molecule.
NMR Spectra: Calculation of chemical shifts for ¹H and ¹³C atoms can aid in the structural elucidation of the compound.
Predicted UV-Vis and NMR spectroscopic data for this compound are not available in the current literature.
Solvent Effects Modeling (e.g., IEFPCM Solvation Model)
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), can be used to simulate the effect of a solvent on the geometry, electronic structure, and spectroscopic properties of a solute molecule.
There are no published studies that model the solvent effects on this compound using methods like IEFPCM.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To gain a deeper understanding of a molecule's behavior upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited state properties, such as the energies and characteristics of electronic transitions, which are fundamental to understanding phenomena like fluorescence and phosphorescence.
No TD-DFT studies on the excited states of this compound have been found in the surveyed literature.
The absence of detailed computational and theoretical studies on this compound represents a clear opportunity for future research. Such investigations would not only provide fundamental insights into the structure and reactivity of this specific molecule but also contribute to a broader understanding of the structure-property relationships within the important class of 8-hydroxyquinoline (B1678124) derivatives. The generation of the data outlined in this article would be a valuable contribution to the fields of chemistry and materials science.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interaction between a ligand, such as this compound, and a biological target, typically a protein or a nucleic acid.
Ligand-Protein Interaction Modeling
Molecular docking studies have been instrumental in modeling the interactions between 8-hydroxyquinoline derivatives and various protein targets. These studies help in identifying key amino acid residues involved in the binding and in understanding the forces that stabilize the ligand-protein complex. For instance, in studies of related 8-hydroxyquinoline compounds, docking simulations have revealed the importance of hydrogen bonding and hydrophobic interactions in the binding pocket of enzymes. mdpi.com
In a study of 8-hydroxyquinoline-2-carboxaldehyde (B80063) isonicotinoyl hydrazone, a close analog of this compound, molecular docking was employed to investigate its binding efficiency to the tau protein, which is implicated in neurodegenerative diseases. The study identified specific hydrogen bonds between the ligand and amino acid residues such as His287 and Ser293 within the binding cavity. researchgate.net
While specific docking studies for this compound against a wide array of proteins are not extensively documented in publicly available literature, the known chelating properties of the 8-hydroxyquinoline scaffold suggest that its derivatives are likely to interact with metalloenzymes. mdpi.com The nitrogen and oxygen atoms of the 8-hydroxyquinoline ring are known to form strong coordination bonds with metal ions, a feature that is often crucial for the inhibition of metalloenzymes. mdpi.com
DNA-Ligand Binding Simulations
The interaction of small molecules with DNA is a key area of research in the development of anticancer and antimicrobial agents. Molecular docking simulations can predict how a ligand like this compound might bind to DNA, for example, by intercalating between base pairs or by binding to the minor or major grooves.
While specific DNA-ligand binding simulations for this compound are not readily found, studies on other heterocyclic compounds provide a framework for how such interactions might be modeled. These simulations can reveal the preferred binding mode and the specific interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the DNA base pairs.
Prediction of Binding Energies and Modes
A critical output of molecular docking simulations is the prediction of binding energy, which provides a quantitative estimate of the binding affinity between the ligand and its target. A lower binding energy generally indicates a more stable and favorable interaction.
For 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone, a calculated lowest binding energy of -5.28 kcal/mol was reported for its interaction with the tau protein. researchgate.net This value suggests a favorable binding affinity. The binding mode for this interaction involved specific hydrogen bonds that anchor the ligand within the protein's binding site. researchgate.net
The following table summarizes representative predicted binding energies for an 8-hydroxyquinoline analog against a protein target, illustrating the type of data obtained from such studies.
| Compound | Protein Target | Predicted Binding Energy (kcal/mol) | Interacting Residues |
| 8-Hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone | Tau Protein | -5.28 | His287, Ser293 |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a more dynamic picture of molecular interactions by simulating the movement of atoms and molecules over time. This technique can be used to study the conformational changes of a ligand in solution and its dynamic interactions with biological macromolecules.
Interaction with Biological Membranes or Macromolecules
MD simulations are a powerful tool for studying the dynamic interactions between a ligand and a biological macromolecule, such as a protein or DNA, or its behavior in the presence of a biological membrane. These simulations can provide insights into how the ligand approaches the binding site, the stability of the ligand-target complex over time, and any conformational changes that occur in either the ligand or the target upon binding.
For related quinazolinone derivatives, 10 ns MD simulations have been used to analyze the stability of the ligand-protein complex and to identify key interactions that contribute to the binding affinity. nih.gov Such studies can reveal the importance of specific hydrogen bonds and hydrophobic interactions in maintaining the stability of the complex. nih.gov While specific MD simulation data for this compound is limited, the methodologies applied to similar compounds provide a clear path for future computational investigations into its dynamic behavior and interactions with biological systems.
Topological and Quantum Chemical Analyses
Topological and quantum chemical analyses are powerful computational tools used to understand the electronic structure, bonding characteristics, and intermolecular interactions of a molecule. These methods provide a detailed picture of electron distribution and the forces that govern molecular geometry and reactivity.
Non-Covalent Interaction (NCI) analysis is a computational method used to identify and visualize weak, non-covalent interactions within and between molecules. These interactions, such as hydrogen bonds and van der Waals forces, are crucial for understanding molecular conformation, crystal packing, and ligand-receptor binding. The analysis is based on the electron density (ρ) and its reduced density gradient (s). Regions of weak interaction are identified by low values of both ρ and s.
NCI plots generate 3D isosurfaces that are color-coded to distinguish different types of interactions:
Blue surfaces indicate strong, attractive interactions like hydrogen bonds.
Green surfaces denote weaker van der Waals interactions.
Red surfaces signify repulsive steric clashes.
For this compound, NCI analysis would be expected to reveal intramolecular hydrogen bonding between the phenolic hydroxyl group and the quinoline nitrogen, as well as potential interactions involving the carbohydrazide moiety, which would influence its conformational stability.
Reduced Density Gradient (RDG) analysis is fundamentally linked to NCI analysis and provides a graphical representation of non-covalent interactions. It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). This plot reveals characteristic spikes in low-density regions that correspond to non-covalent interactions.
Similar to NCI, the resulting visualization helps to qualitatively assess the nature and strength of these interactions. RDG analysis for this compound would complement the NCI visualization, confirming the presence of intramolecular hydrogen bonds and other weak interactions that define the molecule's three-dimensional structure. For related hydrazone derivatives, RDG plots have been used to identify weak to strong attractive and repulsive interactions within the molecules. researchgate.net
The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where electrons are likely to be found. It provides a clear picture of chemical bonding and electron pairs. ELF values range from 0 to 1, where:
An ELF value close to 1.0 indicates a high degree of electron localization, typical of covalent bonds and lone pairs.
A value of 0.5 corresponds to a uniform electron gas-like distribution, found in metallic bonds.
Low values signify regions with low electron density.
In this compound, ELF analysis would map the covalent bonds within the quinoline rings and the carbohydrazide group. It would distinctly show the localization of lone pairs on the oxygen and nitrogen atoms, which are key sites for coordination and hydrogen bonding.
The Localized Orbital Locator (LOL) is another function, similar to ELF, that provides insight into electron localization. It is particularly effective at highlighting regions of high kinetic energy density due to Pauli repulsion, thus clearly distinguishing bonded and lone pair electrons. LOL maps provide an intuitive representation of chemical bonding patterns. For this compound, LOL analysis would offer a complementary view to ELF, detailing the covalent structure and the spatial location of lone pair electrons, which are critical to its chemical properties.
Natural Bond Order (NBO) analysis examines the charge distribution and interactions between orbitals in a molecule. It provides a quantitative description of bonding in terms of localized natural bond orbitals, which correspond to the chemist's intuitive Lewis structure model of lone pairs and bonds. Key insights from NBO analysis include:
Natural Atomic Charges: Calculating the charge distribution across the atoms.
Hybridization: Determining the spd character of atomic hybrids in bonds.
Donor-Acceptor Interactions: Quantifying the stabilization energy (E⁽²⁾) arising from the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. These interactions highlight hyperconjugative and resonance effects.
Prediction of Pharmacokinetic and Toxicity Parameters (ADMET, ADME)
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a drug candidate. These in silico methods are vital in early-stage drug discovery to identify compounds with favorable drug-like properties and to flag potential liabilities. sygnaturediscovery.comsimulations-plus.com While specific ADMET predictions for this compound are not available in the reviewed literature, predictions for related quinoline hydrazone derivatives have been reported. nih.gov
A typical ADMET profile for this compound would be generated using software platforms that predict various endpoints. The expected parameters and their significance are outlined in the table below.
| Parameter | Description | Significance for Drug Development |
| Absorption | ||
| Human Intestinal Absorption (HIA) | Predicts the percentage of the compound absorbed through the human gut. | High absorption is crucial for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeability | Predicts the ability of the compound to cross the barrier into the central nervous system. | Desirable for CNS-acting drugs, but a liability for peripherally acting drugs due to potential side effects. |
| Distribution | ||
| Plasma Protein Binding (PPB) | Estimates the extent to which a compound binds to proteins in the blood. | High binding can limit the free fraction of the drug available to exert its therapeutic effect. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Predicts whether the compound inhibits major CYP enzymes (e.g., CYP2D6, CYP3A4). | Inhibition can lead to drug-drug interactions and altered metabolism of co-administered drugs. |
| Toxicity | ||
| AMES Mutagenicity | Predicts the potential of the compound to cause DNA mutations. | A positive result is a major red flag for carcinogenicity. |
| Hepatotoxicity | Predicts the potential for the compound to cause liver damage. | A significant safety concern that can halt drug development. |
| hERG Inhibition | Predicts the potential to block the hERG potassium channel. | Blockade is linked to a high risk of cardiac arrhythmia (torsades de pointes). |
Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
The following table represents typical ADME parameters that are evaluated for quinoline derivatives and provides an illustrative example based on computational studies of related compounds. It is important to note that these values are not specific to this compound but represent the types of data generated in such computational analyses.
Interactive Table: Predicted ADME Properties of Representative Quinoline Derivatives
| Parameter | Predicted Value/Range for Related Quinoline Derivatives | Significance |
| Solubility (log S) | > -4 | Indicates good aqueous solubility, which is favorable for absorption. |
| Permeability (Caco-2) | Varies | Predicts the ability of the compound to cross the intestinal epithelial barrier. |
| Hepatotoxicity | Often predicted as low | Assesses the risk of liver damage. |
| Plasma Protein Binding | Varies | Affects the distribution and availability of the free drug in the body. |
Computational Assessment of Drug-likeness
The "drug-likeness" of a molecule is a qualitative concept used to evaluate whether a compound has chemical and physical properties that would make it a likely candidate for an orally active drug. These assessments are often based on rules like Lipinski's Rule of Five. For many quinoline derivatives, computational studies have been performed to predict these properties. For example, a study on a series of quinoline imines showed that they possessed acceptable drug-like properties based on Lipinski's Rule of Five, indicating good potential for oral bioavailability. sciforschenonline.org
The drug-likeness of a compound is determined by several molecular descriptors, which can be calculated using various computational tools. Molinspiration is one such tool used to obtain parameters like MiLogP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of rotatable bonds. mdpi.com These parameters help in predicting the oral bioavailability of a compound. nih.gov
The table below outlines key parameters for assessing drug-likeness, with illustrative values for related quinoline compounds. These values are for comparative purposes and are not specific to this compound.
Interactive Table: Computational Drug-likeness Parameters for Representative Quinoline Derivatives
| Parameter | Typical Value for Related Quinoline Derivatives | Lipinski's Rule of Five Guideline | Significance |
| Molecular Weight (MW) | < 500 | ≤ 500 Da | Influences absorption and distribution. |
| LogP (Lipophilicity) | < 5 | ≤ 5 | Affects solubility and permeability. |
| Hydrogen Bond Donors | < 5 | ≤ 5 | Impacts solubility and binding. |
| Hydrogen Bond Acceptors | < 10 | ≤ 10 | Influences solubility and binding. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | < 140 Ų | Correlates with oral bioavailability. |
Corrosion Inhibition Mechanisms: Theoretical Insights
Theoretical studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the corrosion inhibition mechanisms of 8-hydroxyquinoline and its derivatives. These studies elucidate the interaction between the inhibitor molecule and the metal surface at an electronic level. For the parent molecule, 8-hydroxyquinoline (8-HQ), DFT studies have shown that it can act as an effective corrosion inhibitor for various metals, including aluminum and steel. rsc.orgresearchgate.netrsc.orgnih.gov
The inhibition mechanism is primarily attributed to the adsorption of the inhibitor molecule onto the metal surface, forming a protective film. This adsorption can occur through physisorption (electrostatic interactions) or chemisorption (covalent bond formation). rsc.org DFT calculations reveal that 8-hydroxyquinoline and its derivatives can adsorb on metal surfaces in a parallel orientation, maximizing surface coverage. nih.gov
The heteroatoms in the 8-hydroxyquinoline structure, namely the nitrogen in the quinoline ring and the oxygen of the hydroxyl group, play a crucial role in the adsorption process. These atoms possess lone pairs of electrons that can be donated to the vacant d-orbitals of the metal, forming coordinate bonds. researchgate.net
Quantum chemical parameters derived from DFT calculations are instrumental in explaining the inhibitive properties of these molecules. Key parameters include:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface.
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher affinity of the molecule to accept electrons from the metal surface.
ΔE (Energy Gap = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, leading to stronger adsorption on the metal surface.
Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor on the metal surface. nih.gov
In the case of this compound, the presence of the additional carbohydrazide group (-CONHNH2) at the 2-position is expected to enhance its corrosion inhibition properties compared to the parent 8-hydroxyquinoline. This is because the carbohydrazide group introduces more heteroatoms (nitrogen and oxygen) with lone pairs of electrons, providing more active sites for adsorption onto the metal surface. This would likely lead to a stronger and more stable protective film.
Theoretical studies on related 8-hydroxyquinoline derivatives have shown that they act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govresearchgate.net It is highly probable that this compound would also exhibit a similar mixed-type inhibition mechanism.
The table below summarizes the key theoretical aspects of the corrosion inhibition mechanism of 8-hydroxyquinoline derivatives.
Interactive Table: Theoretical Insights into Corrosion Inhibition by 8-Hydroxyquinoline Derivatives
| Feature | Theoretical Observation/Prediction | Significance in Corrosion Inhibition |
| Adsorption Mode | Physisorption and Chemisorption | Formation of a stable protective layer on the metal surface. |
| Active Centers | Nitrogen and Oxygen heteroatoms | Donation of lone pair electrons to form coordinate bonds with the metal. |
| Molecular Orientation | Parallel to the metal surface | Maximizes surface coverage and protective efficiency. |
| Inhibition Type | Mixed-type inhibitor | Reduces both the rate of metal dissolution and hydrogen evolution. |
Future Perspectives and Research Directions for 8 Hydroxyquinoline 2 Carbohydrazide
Design of Novel Derivatives with Enhanced Specificity and Potency
The future development of 8-Hydroxyquinoline-2-carbohydrazide will heavily rely on the strategic design of novel derivatives to enhance their biological specificity and potency. The carbohydrazide (B1668358) group serves as a versatile anchor for synthetic modifications, primarily through the formation of Schiff bases. The condensation of this compound with a wide array of aldehydes and ketones can yield a library of N'-substituted derivatives. sphinxsai.comresearchgate.net
The rationale behind this approach is to introduce various functionalities that can modulate the compound's physicochemical properties, such as lipophilicity, electronic effects, and steric hindrance. These modifications are anticipated to influence the molecule's interaction with biological targets, potentially leading to derivatives with improved efficacy and selectivity. For instance, the introduction of different aromatic or heterocyclic rings through Schiff base formation can lead to varied biological activities, including enhanced antibacterial and antifungal properties. sphinxsai.com
Future research will likely focus on:
Systematic Structure-Activity Relationship (SAR) studies: By synthesizing and screening a diverse library of derivatives, researchers can identify the key structural features required for potent and selective activity against specific biological targets.
Introduction of pharmacophoric groups: Incorporating moieties known to interact with specific enzymes or receptors could lead to the development of targeted therapeutic agents.
Pro-drug strategies: The carbohydrazide functionality can be used to create pro-drugs that release the active 8-hydroxyquinoline (B1678124) scaffold under specific physiological conditions, potentially reducing off-target toxicity.
Exploration of Alternative Coordination Modes and Polymetallic Systems
The chelating nature of the 8-hydroxyquinoline core, featuring a phenolic hydroxyl group and a pyridine (B92270) nitrogen, is a cornerstone of its chemical reactivity. scirp.orgresearchgate.net The addition of the carbohydrazide group at the 2-position introduces further coordination sites (the carbonyl oxygen and the hydrazinic nitrogens), expanding the molecule's potential to form a variety of metal complexes with diverse structural motifs.
While mononuclear complexes of 8-HQ derivatives are well-studied, a significant future direction lies in the exploration of alternative coordination modes and the construction of polymetallic systems. Research has already shown that Schiff bases derived from 8-hydroxyquinoline-2-carboxaldehyde (B80063) can form dinuclear copper(II) complexes. nih.gov This opens the door to designing and synthesizing novel bi-, tri-, and polynuclear complexes of this compound.
These polymetallic systems could exhibit unique magnetic, electronic, and catalytic properties not observed in their mononuclear counterparts. The spatial arrangement of metal centers, dictated by the ligand's geometry, can be tailored to create specific functionalities.
Key research questions in this area include:
How does the carbohydrazide moiety influence the coordination geometry and nuclearity of the resulting metal complexes?
Can specific polymetallic architectures be rationally designed by controlling reaction conditions and the choice of metal ions?
What are the potential applications of these polymetallic systems in catalysis, materials science, and as models for metalloenzymes?
Development of Advanced Sensing Platforms
The inherent fluorescence of the 8-hydroxyquinoline scaffold provides a strong foundation for the development of advanced sensing platforms. researchgate.netscispace.com Upon chelation with metal ions, the fluorescence properties of 8-HQ derivatives can be significantly altered, leading to either "turn-on" or "turn-off" sensory responses. researchgate.net This phenomenon has been exploited to create chemosensors for a variety of metal ions. nih.govrsc.orgnih.govscirp.org
This compound and its derivatives are promising candidates for the next generation of fluorescent chemosensors due to their multiple binding sites, which can enhance selectivity and sensitivity. For example, a Schiff base derivative, 8-hydroxyquinoline-2-carboxaldehyde (pyridine-2-carbonyl)-hydrazine (HQPH), has been synthesized and utilized as a fluorescent chemosensor for the ultra-fast and sensitive detection of water content in strong polar organic solvents. nih.gov
Future research in this domain will likely focus on:
Designing sensors for specific analytes: By modifying the carbohydrazide group, it is possible to tune the sensor's selectivity towards specific metal ions, anions, or even neutral molecules.
Improving sensor performance: Research will aim to develop sensors with higher quantum yields, larger Stokes shifts, and lower detection limits.
Applications in complex matrices: A crucial aspect will be the development of robust sensors that can function effectively in complex biological and environmental samples. This includes applications in cellular imaging to monitor intracellular ion concentrations. nih.gov
Below is a table summarizing the sensing applications of some 8-hydroxyquinoline derivatives:
| Derivative Type | Analyte | Sensing Mechanism | Reference |
|---|---|---|---|
| Diaza-18-crown-6 hydroxyquinoline | Mg²⁺ | Fluorescence enhancement | nih.gov |
| 8-hydroxyquinoline-2-carboxaldehyde thiosemicarbazone | Water in organic solvents | Fluorescence quenching | nih.gov |
| 8-hydroxyquinoline-2-carboxaldehyde (pyridine-2-carbonyl)-hydrazine | Water in organic solvents | Fluorescence quenching | nih.gov |
| Rhodamine-based 8-hydroxyquinoline | Hg²⁺ | Fluorescence enhancement | rsc.orgnih.gov |
Deeper Elucidation of Biological Mechanisms at the Molecular Level
The broad spectrum of biological activities reported for 8-hydroxyquinoline derivatives, including anticancer, antimicrobial, and neuroprotective effects, underscores the need for a deeper understanding of their mechanisms of action at the molecular level. nih.govnih.govnih.govmdpi.comarabjchem.orgnih.gov The prevailing hypothesis is that many of these activities are linked to the compounds' ability to chelate essential metal ions, thereby disrupting metal homeostasis in cells. nih.gov
For this compound and its derivatives, future research should aim to move beyond general observations and pinpoint specific molecular targets. The interaction of these compounds with metalloenzymes, transcription factors, and other metal-dependent cellular machinery needs to be investigated in detail.
Key research goals include:
Identifying specific protein targets: Utilizing techniques such as affinity chromatography, proteomics, and molecular docking to identify the specific proteins that bind to this compound and its metal complexes.
Investigating downstream signaling pathways: Elucidating how the interaction with molecular targets translates into the observed biological effects by studying downstream signaling cascades.
Understanding the role of metal complexes: Determining whether the free ligand or its metal complexes are the primary active species and how the coordinated metal ion influences the biological activity. For example, the anticancer activity of some 8-HQ derivatives has been shown to be dependent on the presence of copper ions. nih.gov
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental synthesis and testing will be pivotal in accelerating the development of novel this compound derivatives. researchgate.net Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable insights into the design of more potent and selective compounds. nih.govrsc.org
QSAR studies can establish a mathematical relationship between the structural features of a series of derivatives and their biological activity, allowing for the prediction of the activity of yet-to-be-synthesized compounds. nih.gov Molecular docking simulations can predict the binding mode and affinity of these molecules to their biological targets, guiding the design of derivatives with improved interactions.
The future integration of these approaches will involve:
Development of robust QSAR models: Creating predictive models based on large and diverse datasets of this compound derivatives.
Virtual screening of compound libraries: Using molecular docking to screen large virtual libraries of potential derivatives to identify promising candidates for synthesis.
Iterative design-synthesis-testing cycles: Employing a feedback loop where computational predictions guide experimental work, and the experimental results are used to refine the computational models.
Identification of New Therapeutic Targets and Applications
While the anticancer and antimicrobial potential of the 8-hydroxyquinoline scaffold is well-established, future research should explore new therapeutic targets and applications for this compound and its derivatives. mdpi.comarabjchem.orgnih.gov The unique chemical properties of this compound may allow it to interact with novel biological targets that have not yet been explored for this class of molecules.
For instance, the ability of 8-HQ derivatives to modulate metal-dependent biological processes suggests potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's, where metal dyshomeostasis is a key pathological feature. nih.govrroij.com Furthermore, the discovery of 8-hydroxyquinoline as a histamine (B1213489) receptor H2 blocker scaffold opens up possibilities for developing new treatments for conditions like peptic ulcers and acid reflux. researchgate.net
Future research directions include:
High-throughput screening: Screening libraries of this compound derivatives against a wide range of biological targets to identify novel activities.
Repurposing existing derivatives: Investigating known derivatives for new therapeutic applications based on a deeper understanding of their mechanisms of action.
Exploring combination therapies: Evaluating the potential of these compounds to be used in combination with existing drugs to enhance efficacy and overcome drug resistance.
Environmental and Industrial Applications Beyond Current Scope
The strong metal-chelating properties of this compound suggest a range of potential environmental and industrial applications that are currently underexplored. The parent compound, 8-hydroxyquinoline, is known for its use as a fungicide in agriculture and as a corrosion inhibitor. scispace.com
Future research could focus on harnessing the capabilities of this compound and its derivatives for:
Environmental remediation: Developing materials for the removal of heavy metal pollutants from water and soil. The carbohydrazide group could be used to graft the molecule onto solid supports, creating reusable sorbents.
Industrial catalysis: The metal complexes of this compound could serve as catalysts for various organic transformations. The tunability of the ligand structure allows for the optimization of catalytic activity and selectivity.
Development of functional materials: Incorporating these compounds into polymers or other materials to create functional materials with specific properties, such as antimicrobial surfaces or materials for organic light-emitting diodes (OLEDs). scispace.comrroij.com
A study on 8-hydroxyquinoline-2-carboxylic acid as a potential molybdophore, a molecule that can bind and transport molybdenum, highlights the potential role of such compounds in biogeochemical cycles and agricultural applications. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
